molecular formula C32H26F5N3O6 B613458 Fmoc-His(Boc)-OPfp CAS No. 109053-20-5

Fmoc-His(Boc)-OPfp

Cat. No.: B613458
CAS No.: 109053-20-5
M. Wt: 643.57
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Description

Fmoc-His(Boc)-OPfp is a useful research compound. Its molecular formula is C32H26F5N3O6 and its molecular weight is 643.57. The purity is usually 95%.
BenchChem offers high-quality Fmoc-His(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-His(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGNPXMUMGUURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids presents unique challenges that can impact yield, purity, and ultimately, the biological activity of the final product. Histidine, with its imidazole side chain, is notoriously problematic due to its high propensity for racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can have profound consequences, rendering a synthetic peptide biologically inactive.

This in-depth technical guide focuses on a critical tool for overcoming this obstacle: N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl ester (Fmoc-His(Boc)-OPfp). We will delve into the core chemical properties of this reagent, provide a detailed, field-proven protocol for its application, and explore the mechanistic rationale behind its superior performance. This guide is designed to equip you with the expertise to confidently and successfully incorporate histidine into your peptide sequences, ensuring the scientific integrity of your research.

Core Chemical Properties and Data

Fmoc-His(Boc)-OPfp is a derivative of L-histidine that has been strategically modified with protecting groups and an activating ester to optimize its performance in Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the imidazole side chain. The pentafluorophenyl (OPfp) ester serves as a highly reactive leaving group, facilitating efficient peptide bond formation.

ParameterValueSource(s)
Chemical Name N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl esterN/A
CAS Number 109053-20-5[1]
Molecular Formula C₃₂H₂₆F₅N₃O₅Calculated
Molecular Weight 627.57 g/mol Calculated
Precursor Fmoc-His(Boc)-OH[2][3][4][5]
Precursor CAS No. 81379-52-4[2][3][4][5]
Precursor Mol. Wt. 477.51 g/mol [2][3][4][5]

The Mechanism of Action: Why Pentafluorophenyl Esters Excel

The efficacy of Fmoc-His(Boc)-OPfp lies in the powerful electron-withdrawing nature of the pentafluorophenyl group. This property makes the pentafluorophenoxide an excellent leaving group, dramatically increasing the reactivity of the carboxyl group towards nucleophilic attack by the free amine of the growing peptide chain.[6][7]

This high reactivity translates to several key advantages in SPPS:

  • Rapid Coupling Kinetics: PFP esters react significantly faster than many other active esters, which helps to minimize undesirable side reactions that can occur with prolonged reaction times.[6][7]

  • Reduced Racemization: The rapid and efficient coupling mediated by the OPfp ester, combined with the steric hindrance and electronic effects of the Boc group on the imidazole ring, significantly suppresses the intramolecular-catalyzed epimerization of the histidine residue.[8]

  • High Yields and Purity: The clean and fast coupling reactions lead to higher yields of the desired peptide and a purer crude product, simplifying downstream purification efforts.

  • Stability and Suitability for Automation: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids, making them well-suited for use in automated peptide synthesizers.[6][7]

Experimental Protocol: Synthesis and Application in SPPS

This section provides a comprehensive, two-part protocol. The first part details the synthesis of Fmoc-His(Boc)-OPfp from its carboxylic acid precursor. The second part outlines its application in a standard Fmoc-SPPS workflow.

Part 1: Synthesis of Fmoc-His(Boc)-OPfp

This protocol describes the activation of Fmoc-His(Boc)-OH to its corresponding pentafluorophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Fmoc-His(Boc)-OH

  • Pentafluorophenol (PFP-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-His(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Solvent Evaporation: Remove the THF from the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-His(Boc)-OPfp.

Synthesis_Workflow A Dissolve Fmoc-His(Boc)-OH and PFP-OH in THF B Cool to 0°C A->B C Add DCC B->C D Stir at 0°C, then RT C->D E Filter DCU D->E F Evaporate THF E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Recrystallize H->I J Pure Fmoc-His(Boc)-OPfp I->J

Caption: Synthesis of Fmoc-His(Boc)-OPfp.

Part 2: Manual Coupling of Fmoc-His(Boc)-OPfp in Fmoc-SPPS

This protocol details the manual coupling of the pre-activated Fmoc-His(Boc)-OPfp onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Boc)-OPfp

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Reaction vessel

  • Kaiser test kit

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin to remove the N-terminal Fmoc group.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Thoroughly wash the resin 5-7 times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3-5 equivalents relative to the resin loading) in a minimal volume of DMF. The addition of an equivalent amount of HOBt can further suppress racemization and improve coupling efficiency.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful completion of the coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling A Swell Resin in DMF B Treat with 20% Piperidine/DMF A->B C Wash with DMF B->C D Kaiser Test (Positive) C->D E Add Fmoc-His(Boc)-OPfp (optional HOBt) in DMF D->E F Agitate 1-2 hours E->F G Kaiser Test (Negative) F->G H Wash with DMF G->H End Next Cycle: Fmoc-His-Peptide-Resin H->End Start Start Cycle: Fmoc-Peptide-Resin Start->A

Caption: A single coupling cycle in Fmoc-SPPS.

Conclusion: Ensuring the Integrity of Your Synthetic Peptides

The use of Fmoc-His(Boc)-OPfp represents a significant advancement in the synthesis of histidine-containing peptides. By leveraging the high reactivity of the pentafluorophenyl ester and the protective effect of the Boc group on the imidazole side chain, researchers can confidently mitigate the risk of racemization and produce high-purity peptides with the correct stereochemistry. This, in turn, is critical for obtaining reliable and reproducible results in biological assays and for the development of effective peptide-based therapeutics. By understanding the underlying chemical principles and adhering to optimized protocols, you can harness the power of this valuable reagent to advance your research and development goals.

References

  • Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Core Strategy. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]

  • Kisfaludy, L., & Schön, I. (1983). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1289-1293. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-His(Boc)-OH. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

  • CSBio China. (n.d.). Fmoc-His(Boc)-OH. Retrieved February 21, 2026, from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Boc)-OH [81379-52-4]. Retrieved February 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Histidine Incorporation in SPPS: A Comparative Analysis of Fmoc-His(Boc)-OPfp and Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of histidine residues into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The unique chemical nature of the histidine imidazole side chain presents a significant risk of racemization during coupling reactions, potentially compromising the biological activity of the final peptide. This in-depth technical guide provides a comprehensive analysis of two commonly employed protected histidine derivatives: Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester (Fmoc-His(Boc)-OPfp) and Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH). This whitepaper will delve into the core chemical principles governing their reactivity and efficacy, offering field-proven insights for researchers, scientists, and drug development professionals. A comparative analysis, detailed experimental protocols, and visual workflows are provided to empower users to make informed decisions for optimal peptide synthesis outcomes.

The Histidine Conundrum in Peptide Synthesis

Histidine's imidazole side chain is a double-edged sword in peptide chemistry. Its ability to act as a proton donor and acceptor is often central to the biological function of peptides. However, this same reactivity is the root cause of significant challenges during SPPS. The π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid.[1][2][3] This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity, a process known as racemization or epimerization.[4] This side reaction is particularly pronounced during prolonged coupling times or at the elevated temperatures often required to overcome aggregation in long or complex peptide sequences.[2][4] Therefore, the strategic selection of a side-chain protecting group for histidine is paramount to preserving the enantiomeric purity of the final peptide.[1][5]

Fmoc-His(Trt)-OH: The Workhorse with a Caveat

Fmoc-His(Trt)-OH has long been a widely utilized derivative for incorporating histidine in Fmoc-based SPPS.[6][7] The trityl (Trt) group, a bulky hydrophobic moiety, effectively protects the τ-nitrogen of the imidazole ring from side reactions such as acylation.[4]

Chemical Structure of Fmoc-His(Trt)-OH

Fmoc-His(Trt)-OH cluster_histidine His(Trt) cluster_fmoc Fmoc cluster_carboxyl Carboxyl His C_alpha His->C_alpha COOH OH His->COOH Carboxyl Group C_beta C_alpha->C_beta Imidazole Imidazole Ring C_beta->Imidazole N_delta Imidazole->N_delta N_epsilon Nε-Trt Imidazole->N_epsilon Fmoc Fmoc Fmoc->His α-Amino Protection Fmoc-His(Boc)-OPfp cluster_histidine His(Boc) cluster_fmoc Fmoc cluster_pfp Pfp Ester His C_alpha His->C_alpha OPfp OPfp His->OPfp Activated Carboxyl C_beta C_alpha->C_beta Imidazole Imidazole Ring C_beta->Imidazole N_delta Imidazole->N_delta N_epsilon Nε-Boc Imidazole->N_epsilon Fmoc Fmoc Fmoc->His α-Amino Protection

Caption: Chemical structure of Fmoc-His(Boc)-OPfp.

Comparative Analysis: Fmoc-His(Boc)-OPfp vs. Fmoc-His(Trt)-OH

The choice between these two histidine derivatives is a critical decision that balances the need for stereochemical purity with practical considerations such as cost and coupling strategy.

FeatureFmoc-His(Boc)-OPfpFmoc-His(Trt)-OH
Side-Chain Protection tert-Butyloxycarbonyl (Boc)Trityl (Trt)
Carboxyl Activation Pentafluorophenyl (Pfp) EsterFree Carboxylic Acid (-OH)
Racemization Risk Significantly reduced, especially at elevated temperatures. [2][8]High, particularly with prolonged coupling or heat. [2][9][10]
Coupling Speed Very fast due to the highly activated Pfp ester. [11]Slower, requires in-situ activation with coupling reagents.
Coupling Additives Can often be used without additives, simplifying purification. [11]Typically requires additives like HOBt or HOAt to suppress racemization. [12][13]
Cost Generally higher.More cost-effective for routine synthesis. [14]
Ideal Applications Synthesis of long, complex, or aggregation-prone peptides; microwave-assisted SPPS; when high enantiomeric purity is paramount. [4][8]Routine synthesis of shorter peptides where racemization risk is lower. [14]

Quantitative Data on Racemization:

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81
Data adapted from a study on Liraglutide synthesis.
[2]

Experimental Protocols

The successful incorporation of either histidine derivative relies on optimized protocols that account for their distinct chemical properties.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

Fmoc_SPPS_Cycle Resin_NH2 Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_NH2->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Resin_Peptide Resin with Elongated Peptide Wash2->Resin_Peptide

Caption: General workflow of a single cycle in Fmoc-SPPS.

Protocol for Coupling with Fmoc-His(Trt)-OH

This protocol describes the in-situ activation and coupling of Fmoc-His(Trt)-OH.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature until a negative Kaiser test is obtained, indicating complete coupling.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol for Coupling with Fmoc-His(Boc)-OPfp

This protocol leverages the pre-activated nature of the Pfp ester.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in the previous protocol (steps 2 and 3).

  • Coupling: In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3 equivalents) in DMF. Add this solution directly to the deprotected peptide-resin. Agitate at room temperature until the Kaiser test is negative. For particularly difficult couplings, the addition of a mild base like DIPEA (1 equivalent) can be beneficial, but is often not necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Cleavage and Deprotection

Both the Boc and Trt side-chain protecting groups are labile to strong acids and are typically removed during the final cleavage of the peptide from the resin. A standard cleavage cocktail for Fmoc-SPPS consists of trifluoroacetic acid (TFA) with scavengers to trap the reactive cations generated during deprotection.

Typical Cleavage Cocktail:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

The peptide-resin is treated with this cocktail for 2-3 hours at room temperature. The cleaved and deprotected peptide is then precipitated in cold diethyl ether.

Conclusion and Recommendations

The strategic choice of a histidine derivative is a critical factor in the successful synthesis of high-purity peptides. While Fmoc-His(Trt)-OH remains a viable and cost-effective option for the synthesis of shorter, less complex peptides, its inherent risk of racemization cannot be overlooked.

For challenging syntheses, including long peptides, sequences prone to aggregation, and protocols employing elevated temperatures such as microwave-assisted SPPS, Fmoc-His(Boc)-OPfp is the demonstrably superior choice. [8]The combination of the electron-withdrawing Boc group on the imidazole side chain and the highly activated Pfp ester provides a robust defense against racemization while promoting rapid and efficient coupling. The higher initial cost of this derivative is often offset by improved crude peptide purity, which simplifies downstream purification and ultimately leads to a higher overall yield of the desired, biologically active peptide. By carefully considering the specific demands of the target peptide and the synthetic strategy, researchers can select the optimal histidine building block to ensure the stereochemical integrity and success of their peptide synthesis endeavors.

References

  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. Benchchem.
  • Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. MedChemExpress.
  • Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. RSC Publishing.
  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed.
  • Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. PubMed.
  • Fmoc-His(Trt)-OH | 109425-51-6. ChemicalBook.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Benchchem.
  • Synthesis of peptides on solid phase using pentafluorophenyl esters. ResearchGate.
  • A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. Benchchem.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development - ACS Publications.
  • Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. RSC Publishing.
  • Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. Advanced ChemTech.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, University of California, Irvine.
  • Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Fmoc-His(Trt)-OH [109425-51-6]. Peptides.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Amino Acid Derivatives for Peptide Synthesis. EMD Millipore Corporation.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. Benchchem.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-70). Humana Press.
  • Novabiochem® Letters 2 .15Vol. Merck Millipore.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PMC.
  • Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ... ResearchGate.
  • “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Digital CSIC.

Sources

Storage Conditions and Shelf Life of Fmoc-His(Boc)-OPfp: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions and shelf life of Fmoc-His(Boc)-OPfp Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Paradox of Activated Histidine

Fmoc-His(Boc)-OPfp (CAS: 109053-20-5) represents a high-value, pre-activated building block in Solid-Phase Peptide Synthesis (SPPS). Unlike the free acid form (Fmoc-His(Boc)-OH), which requires in situ activation, the pentafluorophenyl (Pfp) ester is chemically "primed" for immediate aminolysis.

This pre-activation creates a stability paradox: the very feature that makes it efficient—the electron-withdrawing Pfp group—renders it thermodynamically unstable relative to its parent acid. Furthermore, the histidine side chain introduces a unique risk of racemization and autocatalytic degradation .

This guide details the rigorous storage protocols required to maintain the integrity of Fmoc-His(Boc)-OPfp, ensuring high coupling efficiency (>99%) and optical purity in downstream peptide synthesis.

Chemical Stability Profile & Degradation Mechanisms

To store this reagent effectively, one must understand how it fails. The degradation of Fmoc-His(Boc)-OPfp is driven by three primary vectors:

A. Hydrolytic Cleavage (Moisture Sensitivity)

The Pfp ester bond is highly susceptible to nucleophilic attack by water. Upon exposure to atmospheric moisture, the ester hydrolyzes, reverting to the free acid and releasing pentafluorophenol.

  • Reaction: Fmoc-His(Boc)-OPfp + H₂O → Fmoc-His(Boc)-OH + Pfp-OH.

  • Impact: The free acid is unreactive without additional activators (e.g., DIC/Oxyma), leading to failed coupling sequences (deletion sequences) in automated synthesizers.

B. Racemization (Optical Purity Loss)

Histidine is notoriously prone to racemization due to the basicity of the imidazole ring.[1] While the tert-butyloxycarbonyl (Boc) group on the N(im) position suppresses this by reducing the basicity of the τ-nitrogen, it does not eliminate the risk entirely.

  • Mechanism: Base-catalyzed proton abstraction at the Cα position, often accelerated by elevated temperatures or polar solvents.

  • Risk Factor: The activated Pfp ester lowers the energy barrier for racemization compared to the free acid.

C. Thermal Decomposition

Prolonged exposure to temperatures >25°C can accelerate both hydrolysis (if trace moisture is present) and spontaneous decomposition.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

DegradationPathways Compound Fmoc-His(Boc)-OPfp (Active Reagent) Hydrolysis Hydrolysis Compound->Hydrolysis + Moisture Racemization Racemization Compound->Racemization + Heat/Base Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (>25°C) Heat->Racemization FreeAcid Fmoc-His(Boc)-OH (Inactive) Hydrolysis->FreeAcid PfpOH Pentafluorophenol (Byproduct) Hydrolysis->PfpOH D_Isomer D-His Isomer (Optical Impurity) Racemization->D_Isomer

Caption: Primary degradation pathways for Fmoc-His(Boc)-OPfp. Hydrolysis destroys reactivity; racemization destroys optical purity.

Optimal Storage Conditions

The following protocols are non-negotiable for maintaining shelf life >12 months.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temp slows hydrolysis and racemization rates significantly.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen and, more importantly, atmospheric moisture.
Container Amber Glass + Parafilm Amber glass protects from UV (though less critical than for Fmoc-Trp); Parafilm ensures a hermetic seal.
Desiccation Required A desiccant pack (Silica or CaSO₄) must be present in the secondary container to scavenge trapped moisture.
Physical State Solid Powder Never store as a solution. Pfp esters in DMF/NMP degrade within hours to days.
Handling & Usage Protocol (The "Warm-Up" Rule)

The most common cause of reagent failure is condensation caused by opening a cold bottle in a humid lab.

Step-by-Step Workflow
  • Retrieval: Remove the container from the -20°C freezer.

  • Equilibration (Critical): Place the sealed container in a desiccator at room temperature (20-25°C) for at least 60 minutes .

    • Why? Opening a cold bottle causes immediate condensation of atmospheric water onto the powder, initiating rapid hydrolysis.

  • Weighing: Open the bottle under a flow of dry nitrogen if possible. Weigh the required amount quickly.

  • Resealing: Immediately purge the headspace with Argon/Nitrogen, seal with the cap, wrap with Parafilm, and return to -20°C.

  • Dissolution: Dissolve the weighed powder in anhydrous DMF or NMP immediately prior to use.

HandlingWorkflow Start Retrieve from -20°C Equilibrate Equilibrate to RT (60 mins in Desiccator) Start->Equilibrate Check Is Bottle at RT? Equilibrate->Check Open Open under Inert Gas Check->Open Yes Condensation STOP: Condensation Risk! Wait longer. Check->Condensation No Weigh Weigh Quickly Open->Weigh Reseal Purge & Reseal Return to -20°C Weigh->Reseal Dissolve Dissolve in Anhydrous Solvent (Use Immediately) Weigh->Dissolve Condensation->Equilibrate

Caption: Correct handling workflow to prevent moisture-induced degradation during usage.

Shelf Life & Quality Control
Expected Shelf Life
  • Solid (-20°C, Desiccated): 12 - 24 months.[2]

  • Solid (4°C): 3 - 6 months (Risk of slow hydrolysis).

  • Solution (DMF/NMP): < 24 hours. Do not store.

Re-Validation (QC)

Before using a batch stored for >6 months, perform these checks:

  • Visual Inspection: The powder should be white to off-white.[3] Yellowing or clumping indicates hydrolysis (formation of Pfp-OH) or moisture absorption.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: Acetonitrile/Water (+0.1% TFA).

    • Target: Look for two peaks. The Pfp ester (hydrophobic, later retention) and the free acid (hydrophilic, earlier retention).

    • Acceptance: >95% Ester purity.[4] If Free Acid >10%, purification or re-activation is required (though discarding is usually more cost-effective).

  • Chiral HPLC:

    • Required if the reagent has been exposed to temperature excursions. Ensure D-His content is <0.5%.[5]

Troubleshooting Synthesis Failures

If coupling fails despite using Fmoc-His(Boc)-OPfp:

  • Symptom: Incomplete coupling (deletion of His).

    • Cause: Hydrolysis of the ester.[6] The "active" ester is actually the inactive free acid.

    • Fix: Check the bottle storage history. Add a coupling reagent (DIC/Oxyma) to "rescue" the coupling if the ester is partially hydrolyzed, or use a fresh bottle.

  • Symptom: Racemization (D-His detected in product).

    • Cause: Base-catalyzed racemization during the coupling step or long-term storage at RT.

    • Fix: Ensure the coupling step is not prolonged (>1 hour) and avoid adding extra base (DIPEA) unless necessary. Pfp esters often couple without added base.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp: Leveraging the Molar Extinction Coefficient for Quantitative Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-His(Boc)-OPfp, focusing on the practical application of its chromophoric properties for quantitative solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

Introduction: Deconstructing Fmoc-His(Boc)-OPfp

Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester, or Fmoc-His(Boc)-OPfp, is a highly specialized amino acid derivative designed for optimal performance in Fmoc-based solid-phase peptide synthesis. Each component of this molecule is engineered to address specific challenges encountered during the synthesis of histidine-containing peptides.

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the alpha-amino function. Its key feature is its lability to basic conditions (typically a piperidine solution), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[1] Crucially, the fluorenyl ring system is a strong chromophore, which is the foundation of the quantitative methods discussed herein.[2]

  • Nτ-Boc (tert-butyloxycarbonyl) Group: The imidazole side chain of histidine is a notorious source of racemization during peptide coupling. The electron-withdrawing Boc group attached to the tele-nitrogen (Nτ) of the imidazole ring mitigates this by reducing the basicity of the nearby pros-nitrogen (Nπ), thereby suppressing the intramolecular catalysis that leads to loss of stereochemical integrity.[3]

  • OPfp (Pentafluorophenyl) Ester: The C-terminal carboxylic acid is activated as a pentafluorophenyl ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, rendering the carbonyl carbon highly electrophilic.[4] This results in a stable, yet highly reactive "active ester" that promotes rapid and efficient amide bond formation, often minimizing the need for additional coupling reagents and reducing side reactions.[2][5]

The Molar Extinction Coefficient: A Tale of Two Molecules

A common point of inquiry is the molar extinction coefficient of the intact Fmoc-His(Boc)-OPfp molecule. While the Fmoc group provides strong UV absorbance, this value is not the parameter of practical importance for quantitative SPPS.[2] Instead, the focus is on the dibenzofulvene-piperidine adduct , the stable chromophore formed upon the cleavage of the Fmoc group.

The deprotection reaction, a base-catalyzed β-elimination, releases dibenzofulvene, which is immediately trapped by the piperidine in the deprotection solution.[6] This adduct has a distinct and strong absorbance maximum, allowing for its precise quantification using UV-Vis spectrophotometry, which directly correlates to the amount of Fmoc-amino acid loaded onto the resin or deprotected from the growing peptide chain.[1][7]

cluster_0 Fmoc Deprotection & Adduct Formation cluster_1 UV-Vis Quantification Fmoc_Peptide Fmoc-Peptide-Resin DBF Dibenzofulvene (DBF) Fmoc_Peptide->DBF β-elimination Peptide H₂N-Peptide-Resin Fmoc_Peptide->Peptide Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct (Chromophore) Piperidine->Adduct DBF->Adduct Michael Addition Spectrophotometer UV-Vis Spectrophotometer Adduct->Spectrophotometer Measure Absorbance (λmax ≈ 301 nm) Concentration [Adduct] ∝ Resin Loading Spectrophotometer->Concentration Beer-Lambert Law A = εcl

Caption: Workflow of Fmoc deprotection and quantitative analysis.

The molar extinction coefficient (ε) of this adduct is therefore the cornerstone of quantitative Fmoc analysis. However, it is crucial to note that the exact value can vary slightly depending on the solvent system and the calibration of the spectrophotometer. Published values typically cluster around two primary wavelengths.

Wavelength (λmax)Molar Extinction Coefficient (ε)Solvent SystemSource
~301 nm7,800 M⁻¹cm⁻¹20% Piperidine in DMF[8][9]
~301 nm8,021 M⁻¹cm⁻¹20% Piperidine in DMF[3]
~302 nm8,500 M⁻¹cm⁻¹20% Piperidine in DMF[9]
~290 nm5,800 M⁻¹cm⁻¹Methylene Chloride[8]
~290 nm6,089 M⁻¹cm⁻¹20% Piperidine in DMF[3]

For robust and reproducible results, it is best practice for a laboratory to either adopt a well-cited value consistently or to determine the value empirically by generating a calibration curve with a known concentration of Fmoc-amino acid. The transition at ~290-301 nm is often favored as it resides on a shallower part of the absorbance curve, making the measurement less susceptible to minor wavelength calibration errors on the spectrophotometer.[3]

Experimental Protocol: Quantitative Determination of Resin Loading

This protocol provides a self-validating system for determining the substitution level (loading) of a resin after coupling with Fmoc-His(Boc)-OPfp or any other Fmoc-amino acid.

Materials and Reagents
  • Fmoc-amino acid-loaded resin (thoroughly washed and dried under vacuum)

  • 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). Prepare this solution fresh daily.

  • High-purity DMF (peptide synthesis grade)

  • UV-Vis Spectrophotometer

  • Matched 1 cm path length quartz cuvettes

  • Volumetric flasks and calibrated pipettes

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the dried Fmoc-amino acid-resin into a small vial. The exact mass required will depend on the expected loading of the resin.

  • Fmoc Cleavage: Add a precisely known volume (e.g., 10.0 mL) of 20% piperidine in DMF to the vial containing the resin.

  • Incubation: Agitate the suspension at room temperature for a minimum of 30 minutes to ensure complete cleavage of the Fmoc group.

  • Sample Dilution: Allow the resin to settle. If the solution's absorbance is expected to be high (typically >1.5 AU), perform an accurate dilution. For example, pipette 1.0 mL of the supernatant into a 10.0 mL volumetric flask and dilute to the mark with 20% piperidine in DMF. Record the dilution factor (e.g., 10). Note: The Beer-Lambert law is most accurate in the linear range of approximately 0.1-1.0 AU.[1]

  • Spectrophotometric Measurement:

    • Use a quartz cuvette filled with the 20% piperidine in DMF solution as the blank (reference).

    • Rinse and fill a second matched cuvette with the (diluted) sample solution.

    • Measure the absorbance (A) at the chosen wavelength (e.g., 301 nm).

Calculation of Resin Loading

The loading (S) in mmol/g is calculated using the Beer-Lambert law (A = εcl), rearranged as follows:

S (mmol/g) = (A × V × D) / (ε × m × l)

Where:

  • A = Measured absorbance at the specific wavelength.

  • V = Volume of the piperidine solution used for cleavage (in Liters).

  • D = Dilution factor (if no dilution was made, D = 1).

  • ε = Molar extinction coefficient of the DBF-piperidine adduct at the measured wavelength (in M⁻¹cm⁻¹). Use a consistent value, for example, 7800.

  • m = Mass of the dried resin (in milligrams).

  • l = Path length of the cuvette (typically 1 cm).

Note: The formula includes an implicit conversion from moles to millimoles and grams to milligrams.

cluster_workflow Resin Loading Determination Workflow start Start: Dried Fmoc-Resin weigh 1. Accurately Weigh ~1-5 mg Resin (m) start->weigh cleave 2. Add Known Volume (V) of 20% Piperidine/DMF weigh->cleave incubate 3. Agitate for 30 min (Complete Fmoc Cleavage) cleave->incubate dilute 4. Dilute Supernatant (if needed, Factor D) incubate->dilute measure 5. Measure Absorbance (A) at λmax vs. Blank dilute->measure calculate 6. Calculate Loading (S) S = (A*V*D)/(ε*m*l) measure->calculate end Result: Resin Loading (mmol/g) calculate->end

Caption: Step-by-step workflow for determining Fmoc-resin loading.

Field-Proven Insights and Troubleshooting

  • Causality of Reagent Purity: The use of high-purity, amine-free DMF is critical. Amine contaminants can react with the Fmoc group or absorb in the UV range, leading to a high background and inaccurate readings.[7] Always use a fresh blank for spectrophotometric measurements.

  • Incomplete Coupling vs. Inefficient Deprotection: A lower-than-expected loading value can indicate two primary issues: incomplete coupling of the Fmoc-His(Boc)-OPfp in the previous step or incomplete cleavage of the Fmoc group during the assay. To validate the assay, you can treat the resin with a fresh aliquot of the piperidine solution and re-measure to ensure no further increase in absorbance occurs.

  • Consistency is Key: The largest source of variability in this assay between labs is often the specific molar extinction coefficient value used. Adopting a single, well-documented value (e.g., 7800 M⁻¹cm⁻¹ at 301 nm) and using it consistently is more important for internal reproducibility than the absolute accuracy of that value.

Conclusion

While the molar extinction coefficient of the intact Fmoc-His(Boc)-OPfp molecule is not the central parameter for its use in SPPS, the chromophoric nature of its Fmoc group is fundamental to quantitative synthesis. By understanding and applying the Beer-Lambert law to the dibenzofulvene-piperidine adduct formed during deprotection, researchers can implement a robust, self-validating protocol. This allows for the precise determination of resin loading and the real-time monitoring of synthesis efficiency, which are indispensable for the successful and reproducible synthesis of high-purity peptides for research and therapeutic applications.

References

  • BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
  • Gude, M., Ryf, J., & White, P. D. (2017). Substitution determination of Fmoc‐substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), e3009. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 177-183. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. Retrieved from [Link]

  • Szymańska, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Acosta, G. A., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. ACS Combinatorial Science, 21(11), 745-752. Retrieved from [Link]

  • ResearchGate. (n.d.). Integral values of the UV-vis spectra for the DMPA : Fmoc amino acid.... Retrieved from [Link]

  • RSC Publishing. (2023, March 28). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Retrieved from [Link]

Sources

Methodological & Application

Coupling protocols for Fmoc-His(Boc)-OPfp without coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Fmoc-His(Boc)-OPfp Without Coupling Reagents

Part 1: Executive Summary & Technical Rationale

The incorporation of Histidine (His) into peptide sequences presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the high susceptibility of the imidazole side chain to racemization during activation.[1][2][3][4] Standard protocols using carbodiimides (DIC) or onium salts (HATU/HBTU) generate highly reactive O-acylisourea or OBt-active ester intermediates that can facilitate proton abstraction from the


-carbon, leading to significant D-His formation (up to 16-20% under forcing conditions).[5]

Fmoc-His(Boc)-OPfp (Pentafluorophenyl ester) represents a strategic solution to this problem.[5] By utilizing a pre-activated ester , researchers can bypass the in-situ activation step entirely, eliminating the exposure of the sensitive Histidine residue to excess activators and minimizing the window for racemization.

This guide details the protocol for coupling Fmoc-His(Boc)-OPfp without the use of external coupling reagents (such as EDC, DCC, or PyBOP). This "additive-free" or "direct aminolysis" approach relies solely on the thermodynamic drive of the pentafluorophenol leaving group, offering a cleaner reaction profile, improved atom economy, and simplified purification.

Part 2: Mechanistic Insight

The Pentafluorophenyl (Pfp) Advantage

The reactivity of Fmoc-His(Boc)-OPfp is driven by the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This effect significantly lowers the pKa of the leaving group, pentafluorophenol (pKa


 5.5), compared to standard phenol, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Racemization Suppression[2][3][4][5][6]
  • Side Chain Protection: The tert-butyloxycarbonyl (Boc) group on the imidazole ring (specifically the

    
    -nitrogen) reduces the basicity of the imidazole, preventing it from acting as an intramolecular base that abstracts the 
    
    
    
    -proton.
  • Pre-Activation: Because the ester is pre-formed and purified, the reaction mixture contains no free activating agents that could induce side reactions (such as guanidinylation or capping).

Figure 1: Direct Aminolysis Mechanism

ReactionMechanism Resin Resin-Bound Peptide (Free Amine) Transition Tetrahedral Intermediate Resin->Transition Nucleophilic Attack PfpEster Fmoc-His(Boc)-OPfp (Active Ester) PfpEster->Transition Product Elongated Peptide (Fmoc-His(Boc)-Peptide) Transition->Product Collapse Byproduct Pentafluorophenol (HO-Pfp) Transition->Byproduct Elimination

Caption: Mechanism of direct aminolysis. The resin-bound amine attacks the electrophilic carbonyl of the Pfp ester, displacing the stable pentafluorophenol leaving group.

Part 3: Experimental Protocols

Materials Required
  • Reagent: Fmoc-His(Boc)-OPfp (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[5]

  • Base (Optional but Recommended): DIEA (N,N-Diisopropylethylamine).[5]

  • Monitoring: Kaiser Test Kit (Ninhydrin) or Chloranil Test (for secondary amines).[5]

Protocol A: Standard SPPS Coupling (Manual or Automated)

Best for: Standard batch synthesis on polystyrene or PEG-based resins.[5]

  • Resin Preparation:

    • Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly (3x DMF, 3x DCM, 3x DMF).

    • Validation: Perform a Kaiser test to confirm a positive (blue) result, indicating free amines.[4]

  • Reagent Preparation:

    • Calculate 3 to 5 equivalents of Fmoc-His(Boc)-OPfp relative to the resin loading.[5]

    • Dissolve the Pfp ester in the minimum volume of dry DMF needed to cover the resin (approx. 0.1 – 0.2 M concentration).[5]

    • Note: Pfp esters are generally stable in DMF, but prepare immediately before use to prevent any slow hydrolysis from trace moisture.

  • Coupling Reaction:

    • Add the dissolved Fmoc-His(Boc)-OPfp solution to the reaction vessel containing the resin.

    • Add 3-5 equivalents of DIEA.

      • Scientific Rationale: While the reaction can proceed without base, the released pentafluorophenol is acidic. Adding DIEA neutralizes the Pfp-OH byproduct and ensures the N-terminal amine on the resin remains deprotonated (nucleophilic), driving the reaction to completion.

    • Agitate (shake or vortex) at room temperature.[5]

  • Reaction Time:

    • Allow to react for 45 – 90 minutes .

    • Note: Pfp ester aminolysis is slower than HATU/DIC couplings. Do not rush this step.

  • Validation & Wash:

    • Drain the reaction vessel.[4]

    • Wash resin 3x with DMF.[5]

    • Critical Step: Perform a Kaiser Test.[4]

      • Colorless/Yellow beads: Coupling complete (>99%). Proceed to next step.

      • Blue/Purple beads: Incomplete coupling. Re-couple using fresh reagents (consider adding a catalytic amount of HOAt if strictly "no coupling reagent" rules allow additives, otherwise extend time or increase temperature to 40°C).

Protocol B: Solution Phase / Convergent Synthesis

Best for: Fragment condensation or synthesis of short protected segments.

  • Dissolve the amino component (free amine) in DMF or DCM.

  • Add 1.1 – 1.2 equivalents of Fmoc-His(Boc)-OPfp.[5]

  • Add 1.5 equivalents of DIEA or TMP (2,4,6-Trimethylpyridine).

  • Stir at room temperature. Monitor by TLC or HPLC.[5][6]

    • Pfp esters can be visualized under UV (254 nm).[5]

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3 (removes Pfp-OH and excess ester), 1M KHSO4 (removes base), and Brine.

Part 4: Data & Optimization

Comparative Reactivity & Conditions
ParameterStandard Activation (DIC/HOBt)Pfp Ester (Fmoc-His(Boc)-OPfp)
Activation Step Required (In-situ)None (Pre-activated)
Reagents Needed Carbodiimide + AdditiveNone (Base only)
Reaction Rate Fast (10-30 min)Moderate (45-90 min)
Racemization Risk High (requires careful control)Very Low (<0.5%)
Byproducts Urea (insoluble/difficult to remove)Pentafluorophenol (soluble/easy wash)
Moisture Sensitivity High (activator hydrolysis)Moderate (ester hydrolysis)
Workflow Diagram

Workflow Start Start: Deprotected Resin Prep Dissolve Fmoc-His(Boc)-OPfp in DMF (3-5 eq) Start->Prep Mix Add Solution to Resin + DIEA (3-5 eq) Prep->Mix React Agitate 45-90 mins (Room Temp) Mix->React Wash Wash DMF (3x) React->Wash Test Kaiser Test Wash->Test Next Proceed to Deprotection Test->Next Negative (Colorless) Recouple Re-Couple or Extend Time Test->Recouple Positive (Blue) Recouple->Mix

Caption: Step-by-step SPPS workflow for Fmoc-His(Boc)-OPfp coupling.

Part 5: Troubleshooting & Safety

  • Slow Coupling:

    • Cause: Steric hindrance on the resin or aggregation.

    • Solution: Use NMP instead of DMF as solvent (better swelling).[5] Increase temperature to 40-50°C (Fmoc-His(Boc)-OPfp is thermally stable enough for mild heating).

  • Solubility Issues:

    • Fmoc-His(Boc)-OPfp is hydrophobic.[5] If precipitation occurs, add a small amount of DCM to the DMF mixture.

  • Safety Note:

    • Pentafluorophenol (Pfp-OH): The byproduct is toxic and a skin irritant.[5] It is acidic.[6][7] Ensure all waste streams are treated as hazardous organic waste.[5]

    • Sensitization: Active esters are potent acylating agents. Avoid inhalation of dust; weigh in a fume hood.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Pfp ester usage in Fmoc chemistry).
  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[4][5][8][9] Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Link[5]

  • Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[5] (Review of His protection and racemization). Link[5]

  • Sigma-Aldrich. (2025).[5] Fmoc-His(Boc)-OH Product Specification and Safety Data. Link[5]

Sources

Application Note: Solvent Selection & Protocol for Optimal Fmoc-His(Boc)-OPfp Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry. It synthesizes mechanistic insights with practical, self-validating protocols.

Executive Summary

The incorporation of Histidine (His) into peptide sequences via Solid Phase Peptide Synthesis (SPPS) presents a dual challenge: racemization of the


-carbon and aggregation  of the growing peptide chain. While Fmoc-His(Trt)-OH is the standard derivative, it remains susceptible to base-catalyzed racemization.

This guide focuses on Fmoc-His(Boc)-OPfp , a pre-activated pentafluorophenyl ester. This reagent offers a strategic advantage by separating the activation step from the coupling environment, thereby minimizing racemization risks.[1] However, its performance is strictly governed by solvent selection and base management . This note details the physiochemical rationale for solvent choice and provides a validated, base-free coupling protocol.

The Chemistry of Fmoc-His(Boc)-OPfp

Why His(Boc)?

The imidazole side chain of Histidine is the culprit for racemization.[1][2] The


-nitrogen (N-3) can act as an intramolecular base, abstracting the proton from the 

-carbon to form an enol intermediate.
  • Trityl (Trt): Protects the

    
    -nitrogen (N-1). It is bulky but does not significantly reduce the basicity of the 
    
    
    
    -nitrogen.
  • Boc: Protects the

    
    -nitrogen (or 
    
    
    
    , depending on substitution, but effectively withdraws electrons). The tert-butoxycarbonyl group is electron-withdrawing, significantly reducing the basicity of the imidazole ring. This suppression of basicity makes Fmoc-His(Boc)-OH (and its esters) far more resistant to racemization than their Trityl counterparts [1, 3].
Why OPfp Esters?

Pentafluorophenyl (OPfp) esters are "active esters." They are stable enough to be isolated and stored but reactive enough to aminolyze (form amide bonds) without additional activation reagents (like HATU/DIC).

  • Benefit: Eliminates the need for in-situ activation, which is often where the highest risk of racemization occurs.

  • Kinetics: Slower than acid chlorides but faster than ONp (nitrophenyl) esters. Reactivity is enhanced in polar aprotic solvents [4].

Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics, resin swelling, and stability of the reagents.

SolventRole in His(Boc)-OPfp CouplingProsCons
DMF (N,N-Dimethylformamide)Primary Standard Excellent resin swelling; good solubility for OPfp esters; optimal reaction kinetics.Can contain dimethylamine (degrades Fmoc); difficult to remove traces.[3]
NMP (N-Methyl-2-pyrrolidone)Alternative for "Difficult" Sequences Superior resin solvation; disrupts aggregation (beta-sheets); faster kinetics than DMF.More expensive; can cause Fmoc decomposition upon prolonged storage; higher boiling point.
DCM (Dichloromethane)Binary Mixture Component Good for swelling polystyrene resins; low dielectric constant reduces racemization.Poor solubility for Fmoc-His(Boc)-OPfp; very slow coupling kinetics (not recommended as sole solvent).
THF (Tetrahydrofuran)Specialized Use Used in solution phase; low viscosity.Poor resin swelling for SPPS; potential peroxide formation.
Recommendation:
  • Standard Protocol: Use High-Grade (Amine-Free) DMF .[4] It provides the best balance of solubility and reactivity.

  • Difficult/Aggregating Sequences: Use NMP or a DMF/NMP (1:1) mixture. The increased polarity helps solvate the resin-bound peptide, exposing the free amine.

Validated Experimental Protocol

Core Directive: The "Base-Free" Strategy

CRITICAL: Unlike HATU/HBTU couplings, Fmoc-His(Boc)-OPfp coupling does NOT require a tertiary base (DIEA/NMM) if the N-terminal amine is free. Adding base significantly increases the risk of racemization by promoting


-proton abstraction [1, 2].
Materials
  • Reagent: Fmoc-His(Boc)-OPfp (3-5 equivalents relative to resin loading).

  • Catalyst: HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) (1 equivalent). Note: While optional, HOBt accelerates the aminolysis of Pfp esters in SPPS.[2]

  • Solvent: Anhydrous DMF (Amine-free).

  • Resin: Pre-swelled, Fmoc-deprotected peptide-resin.[1][4]

Step-by-Step Workflow
  • Resin Preparation:

    • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF.[1][4]

    • Wash Thoroughly: Wash resin

      
       with DMF.[1][5] Validation: Perform a chloranil or Kaiser test to confirm free amines (blue beads).
      
    • Crucial: Ensure all piperidine is removed. Residual piperidine acts as a base and will cause racemization.

  • Reagent Dissolution:

    • Calculate 3 eq. of Fmoc-His(Boc)-OPfp.

    • Calculate 1 eq. of HOBt (Catalyst).

    • Dissolve both in minimal anhydrous DMF. Tip: If solution is cloudy, sonicate briefly. Do not heat above 30°C.

  • Coupling Reaction:

    • Add the dissolved mixture to the resin.[1][2][4][5][6]

    • Do NOT add DIEA or NMM.

    • Agitate at Room Temperature (

      
      ) for 1 to 2 hours.
      
    • Note: Avoid microwave heating for Histidine couplings if possible; if necessary, limit to

      
       max.
      
  • Monitoring (Self-Validation):

    • After 1 hour, remove a small resin sample.

    • Perform Kaiser Test (if residue is not Proline) or Chloranil Test (if Proline).

    • Result:

      • Colorless/Yellow: Coupling complete (>99%). Proceed to wash.[1][4][5]

      • Blue/Purple: Incomplete. Recouple (double couple) using fresh reagents in NMP .

  • Washing:

    • Drain solvent.[1][3][5]

    • Wash resin

      
       with DMF to remove released pentafluorophenol (Pfp-OH).
      

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the coupling mechanism.

G Start Start: Fmoc-His(Boc)-OPfp Coupling CheckSeq Analyze Peptide Sequence Start->CheckSeq IsDifficult Is Sequence 'Difficult'? (Aggregation prone / Hydrophobic) CheckSeq->IsDifficult SolventDMF Select Solvent: DMF (Standard) IsDifficult->SolventDMF No SolventNMP Select Solvent: NMP (High Solvation) IsDifficult->SolventNMP Yes Dissolve Dissolve Reagents: 3 eq. Fmoc-His(Boc)-OPfp 1 eq. HOBt (Catalyst) SolventDMF->Dissolve SolventNMP->Dissolve AddBase CRITICAL CHECK: Add Base (DIEA)? Dissolve->AddBase NoBase NO BASE (Prevent Racemization) AddBase->NoBase Standard (Free Amine) YesBase YES (Only if Amine is Salt) AddBase->YesBase Exception (Salt form) Coupling Coupling Reaction 1-2 Hours @ RT NoBase->Coupling YesBase->Coupling Validation Kaiser Test Validation Coupling->Validation Success Test Negative: Proceed to Wash Validation->Success Colorless Fail Test Positive: Recouple in NMP Validation->Fail Blue Fail->SolventNMP Retry

Figure 1: Decision tree for solvent selection and protocol execution for Fmoc-His(Boc)-OPfp coupling. Note the critical "No Base" step for standard protocols.

Troubleshooting & Optimization

Solubility Issues

If Fmoc-His(Boc)-OPfp does not dissolve completely in DMF (cloudy solution):

  • Action: Add a small amount of DCM (up to 20% v/v) to the DMF.

  • Warning: Do not exceed 30% DCM as it reduces the reaction rate.

  • Alternative: Use NMP, which generally has higher solvating power for hydrophobic protected amino acids.

Incomplete Coupling (Positive Kaiser Test)
  • Cause: Aggregation of the peptide chain on the resin (beta-sheet formation).

  • Solution:

    • Switch Solvent: Perform a second coupling using NMP instead of DMF.

    • Chaotropic Salts: Add LiCl (0.4M) or KSCN to the coupling mixture to disrupt hydrogen bonding.

    • Elevate Temp (Caution): Increase temperature to

      
      . Do not exceed 
      
      
      
      to avoid racemization, even with the Boc protection.
Racemization Observed (HPLC Analysis)
  • Cause: Presence of base or excessive heat.

  • Solution: Ensure the resin was washed thoroughly after piperidine deprotection.[1][2][4] Verify that no DIEA was added to the coupling mixture. Switch to HOBt/DIC activation if the OPfp ester quality is suspect, but generally, the OPfp ester is the safer choice.

References

  • BenchChem. Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck Millipore (Novabiochem). Histidine Racemization and Side Chain Protection. Novabiochem Letters.

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.

  • BenchChem. Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.

Sources

Application Note: Precision Loading of Fmoc-His(Boc)-OPfp onto Solid Supports

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for loading Fmoc-His(Boc)-OPfp onto Wang and Rink Amide resins. It addresses the specific chemical challenges of Histidine loading—primarily racemization and esterification efficiency—and provides self-validating protocols.

Executive Summary

Loading the first amino acid onto a solid support is the most critical step in Solid Phase Peptide Synthesis (SPPS). A poor initial loading leads to deletion sequences and low crude purity. This guide focuses on Fmoc-His(Boc)-OPfp , a pentafluorophenyl (Pfp) active ester of Histidine.

While Pfp esters are excellent for amide bond formation (Rink Amide), they present kinetic challenges for esterification (Wang). Furthermore, Histidine is notorious for C-terminal racemization during loading. This guide leverages the unique properties of the Boc side-chain protection to minimize this risk and provides optimized protocols for both resin types.

Key Chemical Advantages of Fmoc-His(Boc)-OPfp
FeatureBenefitMechanism
Pfp Activation Stability & SelectivityPfp esters are stable "pre-activated" species, avoiding the need for potent activators (like HATU) that can cause over-activation and side reactions.
Boc Protection Racemization Suppression The Boc group on the imidazole ring is electron-withdrawing. It reduces the basicity of the

-nitrogen, preventing it from abstracting the

-proton (the primary cause of His racemization).
Fmoc-

-Amine
OrthogonalityAllows for standard base-labile deprotection cycles (Piperidine).

Resin Selection & Reaction Logic

The choice of resin dictates the chemical mechanism required for loading.

  • Rink Amide Resin: Generates a C-terminal Amide . The reaction is an Aminolysis (Amine attacks Ester). This is fast and efficient with Pfp esters.

  • Wang Resin: Generates a C-terminal Acid . The reaction is a Transesterification (Alcohol attacks Ester). This is kinetically slow with Pfp esters and typically requires DMAP catalysis, which increases racemization risk.

Decision Workflow

ResinLogic Start Start: Fmoc-His(Boc)-OPfp Resin Select Resin Type Start->Resin Rink Rink Amide Resin (NH2-Functionalized) Resin->Rink Wang Wang Resin (OH-Functionalized) Resin->Wang Mech_Rink Mechanism: Aminolysis Rink->Mech_Rink Mech_Wang Mechanism: Transesterification Wang->Mech_Wang Cat_Rink Catalyst: HOBt (Optional) Mech_Rink->Cat_Rink Cat_Wang Catalyst: DMAP (Required) Mech_Wang->Cat_Wang Protocol A Protocol A Cat_Rink->Protocol A Risk CRITICAL RISK: Racemization via DMAP Cat_Wang->Risk Protocol B (with Cautions) Protocol B (with Cautions) Risk->Protocol B (with Cautions)

Figure 1: Reaction logic and risk assessment for Histidine loading.

Protocol A: Loading Rink Amide Resin (Aminolysis)

Objective: High-efficiency loading (>0.5 mmol/g) with <0.5% racemization.

Materials
  • Resin: Rink Amide MBHA or AM resin (Initial loading 0.5 – 0.7 mmol/g).

  • Reagent: Fmoc-His(Boc)-OPfp (3.0 equivalents relative to resin capacity).

  • Catalyst: HOBt (1-Hydroxybenzotriazole) (3.0 eq). Note: HOBt accelerates Pfp ester aminolysis.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh resin into a fritted reaction vessel.

    • Swell in DCM (Dichloromethane) for 20 mins. Drain.

    • Wash with DMF (3 x 2 mins) to displace DCM.

  • Fmoc Removal (Resin Preparation):

    • Note: Rink resin is supplied Fmoc-protected.[1]

    • Treat with 20% Piperidine/DMF (1 x 5 min, 1 x 10 min).

    • Wash thoroughly: DMF (5x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser Test .[2][3] Resin beads should be dark blue (positive for free amine).

  • Coupling Reaction:

    • Dissolve Fmoc-His(Boc)-OPfp (3 eq) and HOBt (3 eq) in minimum DMF.

    • Add DIPEA (3 eq) to the solution.

    • Immediately add the activated solution to the resin.

    • Agitate: Shake at room temperature for 2 to 4 hours .

  • Monitoring:

    • Remove a small aliquot of resin, wash with DCM/EtOH.

    • Perform Kaiser Test .

    • Pass Criteria: Beads must be colorless/white (Negative for free amine). If slightly blue, re-couple for 2 hours.

  • Capping (Mandatory):

    • Even if Kaiser is negative, cap unreacted amines to prevent deletion sequences.

    • Add Capping Solution (Acetic Anhydride/DIPEA/DMF 1:1:8) for 10 mins.

    • Wash: DMF (5x), DCM (5x).

Protocol B: Loading Wang Resin (Transesterification)

Objective: Esterification of hydroxyl resin using an active ester. Expert Insight: This reaction is chemically difficult. Pfp esters react slowly with hydroxyls. DMAP is required as an acyl-transfer catalyst, but DMAP induces racemization. We mitigate this by using His(Boc) and limiting reaction time.

Materials
  • Resin: Wang Resin (Initial loading 0.8 – 1.0 mmol/g).

  • Reagent: Fmoc-His(Boc)-OPfp (5.0 equivalents).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 equivalents ). Do not exceed.

  • Base: DIPEA (2.0 equivalents).

  • Solvent: DMF/DCM (1:1 mixture) – DCM helps swell Wang resin for better access.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell Wang resin in pure DCM for 30 mins (Critical for hydroxyl accessibility).

  • Coupling Reaction:

    • Dissolve Fmoc-His(Boc)-OPfp (5 eq) in minimal DMF/DCM (1:1).

    • Add the solution to the swollen resin.[4][5][6][7]

    • Add DIPEA (2 eq).

    • Add DMAP (0.2 eq) last .

    • Agitate: Shake at room temperature for 4 to 6 hours . Do not leave overnight to minimize racemization.

  • Washing:

    • Drain and wash aggressively: DMF (5x), DCM (5x) to remove all DMAP.

  • Capping (Critical Step):

    • Wang resin usually achieves only 60-80% loading efficiency with this method. Unreacted hydroxyls must be capped to prevent them from reacting in later cycles (which would create truncated peptides).[8]

    • Reagent: Acetic Anhydride (10 eq) + Pyridine (10 eq) in DCM.

    • Agitate for 30 mins.

  • Final Wash:

    • DMF (5x), DCM (5x), MeOH (3x), Ether (2x). Dry under vacuum.[2][5][9]

Quality Control: Quantitative Loading Determination

You cannot rely on weight gain. You must perform a UV-based Fmoc cleavage test to determine the exact substitution level (


).
The UV Protocol
  • Weigh exactly 4–5 mg of dried, loaded resin (

    
    ) into a 10 mL volumetric flask.
    
  • Add 2 mL of 20% Piperidine in DMF . Let stand for 20 mins (cleaves Fmoc).

  • Fill to the mark (10 mL) with DMF. Mix well.

  • Transfer to a quartz cuvette (1 cm pathlength).

  • Measure Absorbance (

    
    ) at 301 nm  (Reference: DMF blank).[7]
    
  • Calculate Loading:



  • 
     (Extinction coefficient of dibenzofulvene-piperidine adduct) = 7800 M⁻¹cm⁻¹ .[9]
    
Loading & QC Workflow

QC_Workflow Sample Weigh Dry Resin (4-5 mg) Cleave Add 20% Piperidine (20 mins) Sample->Cleave Dilute Dilute to 10mL with DMF Cleave->Dilute Measure Measure UV Abs @ 301 nm Dilute->Measure Calc Calculate Loading (Target: >0.4 mmol/g) Measure->Calc

Figure 2: UV-Spectrophotometric determination of resin loading.

Expert Insights & Troubleshooting

IssueCauseSolution
Low Loading (Wang) Pfp esters react slowly with alcohols.Switch Method: Use Fmoc-His(Boc)-OH (Free acid) + MSNT/MeIm. This is the "Gold Standard" for Wang loading if Pfp yields are poor [1].
Racemization High pH or DMAP usage.Use His(Boc): The Boc group on the imidazole reduces racemization by ~30-fold compared to His(Trt) [2]. Keep DMAP < 0.2 eq.[4][5]
Kaiser Test False Positive Incomplete washing of piperidine.Wash resin with DCM containing a drop of acid, then pure DCM, before testing.
Why His(Boc) prevents Racemization

In Histidine, the imidazole


-nitrogen can act as a base, abstracting the 

-proton to form an enol, which leads to racemization.
  • His(Trt): The Trityl group is bulky but electron-neutral/donating. It does not significantly reduce the basicity of the ring.

  • His(Boc): The Boc group is strongly electron-withdrawing (carbamate). It pulls electron density away from the imidazole ring, dramatically lowering the pKa of the

    
    -nitrogen, making it too weak to abstract the 
    
    
    
    -proton.

References

  • Merck/Novabiochem. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]

  • Aapptec. (2023). Wang Resin Loading Protocols and Racemization Risks.[5] Technical Support Bulletin 1073. [Link]

Sources

Application Notes and Protocols for the Synthesis of Histidine-Rich Peptides using Fmoc-His(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Labyrinth of Histidine-Rich Peptide Synthesis

Histidine-rich peptides are a fascinating and vital class of biomolecules, playing critical roles in a myriad of biological processes, including enzyme catalysis, metal ion binding, and antimicrobial activity.[1][2] Their unique properties are largely conferred by the imidazole side chain of histidine, which can act as a proton donor or acceptor at physiological pH. However, the very features that make histidine a functional workhorse also render it a formidable challenge in solid-phase peptide synthesis (SPPS).

The primary obstacle in the synthesis of histidine-containing peptides is the high propensity for racemization of the α-carbon during the coupling step.[3] The lone pair of electrons on the imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[3] This results in the undesirable formation of D-histidine diastereomers, which can be difficult to separate from the target peptide and can dramatically alter its biological activity.

To mitigate this challenge, various side-chain protecting groups for histidine have been developed. This guide focuses on the application of Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester, Fmoc-His(Boc)-OPfp , a pre-activated amino acid derivative designed for efficient and low-racemization incorporation of histidine into peptide chains.

The Rationale for Fmoc-His(Boc)-OPfp: A Two-Fold Strategy Against Racemization

The efficacy of Fmoc-His(Boc)-OPfp in preserving stereochemical purity stems from a dual-protection strategy:

  • The Boc Protecting Group on the Imidazole Side Chain: The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen significantly reduces the basicity of the ring through the electron-withdrawing nature of the urethane group.[4] This electronic effect suppresses the intramolecular catalysis that leads to racemization. Comparative studies have shown that using Fmoc-His(Boc)-OH dramatically reduces the formation of the D-isomer compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures often employed in microwave-assisted SPPS.[4][5]

  • The Pentafluorophenyl (OPfp) Ester for Pre-activation: Fmoc-His(Boc)-OPfp is a highly reactive "active ester." The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the fluorine atoms.[6] This pre-activation strategy offers several advantages:

    • Rapid Coupling: PFP esters couple significantly faster than other active esters, which helps to minimize the time the activated amino acid is susceptible to racemization.[7]

    • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate, and potentially harsh, activating reagent in the reaction vessel.[6]

    • Stability: PFP esters are generally stable, crystalline compounds suitable for use in automated synthesizers.[8]

The combination of the Boc side-chain protection and the OPfp activation makes Fmoc-His(Boc)-OPfp a superior choice for the synthesis of challenging histidine-rich peptides where maintaining stereochemical purity is paramount.

Chemical Structures

Caption: Chemical structure of Fmoc-His(Boc)-OPfp.

Materials and Reagents

Material/Reagent Grade Supplier
Rink Amide Resin (or other suitable resin)100-200 mesh, high loadinge.g., Novabiochem®, Aapptec
Fmoc-His(Boc)-OPfpPeptide synthesis gradee.g., Aapptec, ChemPep
Other Fmoc-protected amino acidsPeptide synthesis gradee.g., Novabiochem®, Bachem
N,N-Dimethylformamide (DMF)Peptide synthesis gradee.g., Sigma-Aldrich, Fisher Scientific
PiperidineACS gradee.g., Sigma-Aldrich, Fisher Scientific
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradee.g., Aapptec, ChemPep
Dichloromethane (DCM)ACS gradee.g., Sigma-Aldrich, Fisher Scientific
Trifluoroacetic acid (TFA)Reagent gradee.g., Sigma-Aldrich, Fisher Scientific
Triisopropylsilane (TIS)Reagent gradee.g., Sigma-Aldrich, Fisher Scientific
Diethyl ether, anhydrousACS gradee.g., Sigma-Aldrich, Fisher Scientific
Acetonitrile (ACN)HPLC gradee.g., Fisher Scientific, VWR
WaterHPLC gradee.g., Fisher Scientific, VWR
Kaiser Test Kit-e.g., Sigma-Aldrich, Aapptec

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Histidine-Rich Peptide

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ala-His-His-Ala-His-Gly) on Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (1 equivalent) in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. First Amino Acid Coupling (Glycine):

  • Couple Fmoc-Gly-OH (3-5 equivalents) using a standard coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the reaction with a Kaiser test (should be negative).

  • Wash the resin thoroughly with DMF.

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of a free amine (positive result - blue color).

4. Incorporation of Histidine using Fmoc-His(Boc)-OPfp:

  • In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3 equivalents) and HOBt (1 equivalent) in DMF.[6][7] The addition of HOBt can accelerate the coupling reaction.[7]

  • Add the solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours but can be left overnight.[6]

  • Monitor the coupling reaction with a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 3 and 4 for the subsequent amino acids in the sequence, using the appropriate Fmoc-amino acid derivative. For non-histidine residues, a standard coupling protocol with a coupling reagent like HBTU can be used.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling_His His Coupling (Fmoc-His(Boc)-OPfp + HOBt) Washing1->Coupling_His for Histidine Coupling_AA AA Coupling (Standard Protocol) Washing1->Coupling_AA for other AAs Washing2 DMF Wash Coupling_His->Washing2 Repeat Repeat for all residues Washing2->Repeat Coupling_AA->Washing2 Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis of a histidine-rich peptide.

Expected Results and Data

The use of Fmoc-His(Boc)-OPfp is expected to yield a crude peptide with significantly lower levels of diastereomeric impurities compared to syntheses employing Fmoc-His(Trt)-OH, particularly under forcing conditions.

Histidine Derivative Coupling Conditions D-Isomer Formation (%) Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8[5]
Fmoc-His(Boc)-OH 50 °C, 10 min 0.18 [5]
Fmoc-His(Trt)-OH90 °C, 2 min>16[5]
Fmoc-His(Boc)-OH 90 °C, 2 min 0.81 [5]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time.- Steric hindrance from the growing peptide chain.- Peptide aggregation.- Extend the coupling time.- For subsequent couplings, consider a double coupling.- Switch to a more polar solvent like NMP or add chaotropic salts to disrupt aggregation.[9]
Presence of Deletion Peptides - Incomplete Fmoc deprotection.- Incomplete coupling.- Ensure complete deprotection by performing two piperidine treatments and thorough washing.- Confirm complete coupling with a Kaiser test before proceeding to the next cycle.
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing.- Extend the cleavage time or use a fresh cleavage cocktail.- Ensure the diethyl ether is sufficiently cold for efficient precipitation.- Minimize the number of ether washes.
Side Reactions during Cleavage - Reaction of carbocations with sensitive residues (e.g., Trp, Met).- Include appropriate scavengers in the cleavage cocktail. For example, use TIS to scavenge carbocations.

Conclusion

The synthesis of histidine-rich peptides presents a significant challenge due to the high risk of racemization. The use of Fmoc-His(Boc)-OPfp offers a robust and efficient solution by combining the racemization-suppressing effect of the Boc side-chain protecting group with the rapid and clean coupling of a pre-activated pentafluorophenyl ester. This approach leads to higher purity of the crude peptide, simplifies downstream purification, and ultimately contributes to the successful synthesis of these biologically important molecules. The protocols and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize Fmoc-His(Boc)-OPfp in their peptide synthesis endeavors.

References

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). Aapptec. Retrieved from [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

  • Fmoc-His(Boc)-OH [81379-52-4]. (n.d.). Aapptec. Retrieved from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). ACME Bioscience. Retrieved from [Link]

  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.
  • Liu, Y., et al. (2015). Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus. Antiviral Research, 120, 1-9.
  • Feng, J., et al. (2018). Histidine-rich Modification of a Scorpion-derived Peptide Improves Bioavailability and Inhibitory Activity against HSV-1. Theranostics, 8(7), 1938-1951.
  • Benoiton, N. L. (2002). Active Esters. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Bélières, M., Chouini-Lalanne, N., & Déjugnat, C. (2015).
  • Solid-Phase Peptide Synthesis with Microwave Heating. (n.d.). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Sharma, A., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(31), 6567-6571.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 357-378.
  • Novabiochem® Letters 2.15Vol. (n.d.). Merck Millipore. Retrieved from [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019). CEM Corporation. Retrieved from [Link]

Sources

Deprotection of Boc group from His after Fmoc-His(Boc)-OPfp coupling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimization of Histidine Deprotection: Managing Fmoc-His(Boc)-OPfp in Solid Phase Peptide Synthesis

Executive Summary

The utilization of Fmoc-His(Boc)-OPfp (Pentafluorophenyl ester) represents a high-fidelity strategy for introducing Histidine into peptide sequences. Unlike trityl (Trt) protection, the tert-butyloxycarbonyl (Boc) group on the imidazole ring exerts a strong electron-withdrawing effect, significantly reducing the basicity of the


-nitrogen. This suppression is critical for minimizing racemization (enantiomerization) during the coupling step.

Crucial Operational Directive: The deprotection of the Boc group from Histidine in an Fmoc strategy is not an intermediate step. It is an orthogonal deprotection event that occurs simultaneously with global cleavage from the resin. Attempting to remove the Boc group immediately after coupling (while the peptide is still on-resin and the chain is growing) will result in premature side-chain exposure, potential racemization, and acylation of the imidazole ring during subsequent cycles.

Strategic Context: The Orthogonality Principle

To ensure scientific integrity, one must understand the "Why" before the "How."

  • The Coupling (Fmoc-His(Boc)-OPfp): The OPfp ester is a pre-activated species. It reacts with the free amine of the resin-bound peptide.[1] The Boc group remains intact to prevent the imidazole ring from acting as an intramolecular base, which would otherwise abstract the

    
    -proton and cause racemization.
    
  • The Chain Elongation (Fmoc Removal): The N-terminal Fmoc group is removed using 20% Piperidine . The side-chain Boc group is stable to these basic conditions.

  • The Global Deprotection (Boc Removal): The Boc group is acid-labile.[1] It is removed only at the very end of the synthesis using Trifluoroacetic Acid (TFA) .

Visualizing the Orthogonal Workflow

Fmoc_His_Boc_Workflow Start Resin-Peptide-NH2 Coupling Couple Fmoc-His(Boc)-OPfp Start->Coupling Step 1 Intermediate Fmoc-His(Boc)-Peptide-Resin Coupling->Intermediate FmocDeprot Fmoc Removal (20% Piperidine) Intermediate->FmocDeprot Step 2 (Base) Elongation Chain Elongation (Next AA Coupling) FmocDeprot->Elongation Boc remains ON GlobalCleavage Global Cleavage (95% TFA + Scavengers) Elongation->GlobalCleavage End of Synthesis FinalProduct H-His-Peptide-OH (Boc Removed) GlobalCleavage->FinalProduct Step 3 (Acid)

Figure 1: The orthogonal protection scheme. Note that the Boc group persists throughout the chain elongation and is only removed in the final acidic cleavage step.

Mechanism of Action: Acidolysis & Scavenging

When His(Boc) is treated with TFA, the Boc carbamate is protonated and collapses, releasing CO₂ and a tert-butyl cation (


) .

The Danger: The


 cation is a potent electrophile. If not intercepted, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) or re-alkylate the Histidine imidazole ring, leading to permanent impurities ("Poulton-Ikenberry" type alkylations).

The Solution: You must use a "Scavenger Cocktail" containing nucleophiles that are more reactive than your peptide side chains.

Mechanistic Pathway

Boc_Acidolysis Substrate His(Boc)-Resin TFA_Attack TFA Protonation Substrate->TFA_Attack Intermediate Unstable Carbamate TFA_Attack->Intermediate Collapse Collapse & Decarboxylation Intermediate->Collapse Cation tert-Butyl Cation (tBu+) (ELECTROPHILE HAZARD) Collapse->Cation Peptide Native Histidine Peptide Collapse->Peptide Scavenger Silane Scavenger (TIS/TES) Cation->Scavenger Intercepted by TIS Cation->Peptide ALKYLATION (If no scavenger) SafeProduct Isobutylene/Silane Adduct (Safe Waste) Scavenger->SafeProduct

Figure 2: The acidolysis mechanism. The critical step is the interception of the tBu+ cation by the scavenger (TIS) to prevent peptide re-alkylation.[2]

Detailed Protocol: Global Deprotection & Cleavage

This protocol assumes the peptide synthesis is complete and the N-terminal Fmoc has been removed.

Reagents Required
  • TFA (Trifluoroacetic Acid): Peptide synthesis grade (high purity).

  • TIS (Triisopropylsilane): Primary scavenger for carbocations.

  • Water: Scavenger for Pbf/Pmc groups (if Arg is present) and general hydrolysis.

  • DODT (3,6-Dioxa-1,8-octanedithiol): Preferred over EDT for odor control; essential if Cys/Met are present.

Cocktail Selection Guide

Select the cocktail based on your peptide's composition.[3]

Peptide CompositionRecommended CocktailRatio (v/v)Role of Components
Standard (No Cys/Met) Cocktail B TFA:TIS:H₂O (95:2.5:2.5)TIS traps

; Water hydrolyzes esters.
Contains Cys, Met, Trp Reagent K (Modified) TFA:TIS:H₂O:DODT (92.5:2.5:2.5:2.5)DODT protects Sulfurs; TIS protects Trp.
High Arg Content High Water Mix TFA:TIS:H₂O (90:5:5)Extra water helps solubilize Pbf byproducts.
Step-by-Step Procedure
  • Resin Preparation:

    • Wash the resin-bound peptide with DCM (

      
       mL) to remove traces of DMF (DMF can form complexes with TFA).
      
    • Dry the resin under nitrogen flow for 10–15 minutes.

  • Cocktail Preparation:

    • Pre-mix the scavengers (TIS, Water, DODT) before adding TFA to prevent exothermic spikes from damaging sensitive residues.

    • Add TFA to the scavenger mix.[4] Chill to 4°C if the peptide contains Trp (to minimize sulfonation).

  • The Cleavage Reaction:

    • Add the Cleavage Cocktail to the dry resin (approx. 10–15 mL per gram of resin).

    • Time: Shake at room temperature for 2 to 3 hours .

      • Note: His(Boc) removal is generally fast (<1 hour), but Pbf removal (Arg) or tBu removal (Glu/Asp) often dictates the longer time.

    • Temperature: Ambient (20–25°C). Do not heat, as this promotes acid-catalyzed degradation.

  • Precipitation:

    • Filter the resin to remove solid support; collect the filtrate (peptide/TFA).[2]

    • Concentrate the filtrate under nitrogen stream to reduced volume (do not dry completely).

    • Add ice-cold Diethyl Ether (10-fold excess) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2 times.

  • Lyophilization:

    • Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.

Troubleshooting & Optimization

Issue: Incomplete Removal of Boc
  • Diagnosis: Mass spec shows +100 Da adducts.

  • Cause: Highly aggregated sequences preventing TFA solvation.

  • Remedy: Extend cleavage time to 4 hours. Use DCM as a co-solvent (TFA:DCM 1:1) initially to swell the resin, then evaporate and replace with high-concentration TFA.

Issue: Alkylation of Tryptophan (+56 Da)
  • Diagnosis: Distinct peak shift in HPLC; Mass spec shows +56 Da (t-butyl).

  • Cause: Insufficient scavenging of the

    
     cation released from His(Boc).
    
  • Remedy: Increase TIS concentration to 5%. Ensure the reaction volume is high enough (don't use a "slurry," use a suspension).

Issue: Racemization (D-His detected)
  • Diagnosis: Doublet peaks in HPLC; confirmed by chiral chromatography.

  • Cause: This likely happened during coupling , not deprotection.

  • Validation: If using Fmoc-His(Boc)-OPfp, ensure no exogenous base (like DIPEA) was added during coupling unless absolutely necessary. OPfp esters should ideally be coupled in pure DMF or with HOBt.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • CEM Corporation. (2023). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[1][5] CEM Application Notes. Link

  • BenchChem. (2025).[1][4][5] A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.Link

  • Merck/Sigma-Aldrich. (2024). Boc Resin Cleavage Protocols and Scavenger Selection.[4][6]Link

  • Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text on racemization suppression).

Sources

Troubleshooting & Optimization

Navigating the Nuances of Histidine Incorporation: A Technical Guide to Fmoc-His(Boc)-OPfp Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides is a frequent necessity, yet it presents a classic challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is a notorious culprit in promoting racemization and other side reactions. The use of Fmoc-His(Boc)-OPfp [Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester] offers a robust solution to mitigate these issues, primarily by suppressing racemization. However, the stability of the side-chain tert-butyloxycarbonyl (Boc) protecting group under the basic conditions required for Nα-Fmoc deprotection is a critical parameter that demands careful consideration. This technical guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of using Fmoc-His(Boc)-OPfp effectively in your peptide synthesis workflows.

Understanding the Core Challenge: The Delicate Balance of Protection

The primary advantage of the Boc group on the histidine imidazole ring is its ability to reduce the basicity of the π-electrons in the ring through the electron-withdrawing nature of the urethane group. This significantly suppresses the propensity for the imidazole ring to abstract the α-proton of the activated amino acid, thereby minimizing racemization, a common issue with other protecting groups like Trityl (Trt), especially at elevated temperatures.[1][2]

However, the Boc group is acid-labile, designed to be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3] The challenge arises from the fact that the Boc group on the histidine side chain is not completely stable to the basic conditions used for the repeated removal of the Nα-Fmoc group, typically a 20% piperidine solution in dimethylformamide (DMF).[][5] Premature loss of this side-chain protection can expose the nucleophilic imidazole ring, leading to undesirable side reactions in subsequent coupling steps.

Troubleshooting Guide: Addressing in-process challenges

This section addresses specific issues that may arise during your synthesis when using Fmoc-His(Boc)-OPfp, with a focus on problems related to base concentration and Boc group stability.

Issue 1: Unexpected Side Products or Low Purity of the Crude Peptide

Symptoms:

  • Multiple peaks close to the main product peak in the analytical HPLC of the crude peptide.

  • Mass spectrometry data indicating the presence of species with unexpected masses, such as acetylated or formylated peptides, or deletion sequences adjacent to the histidine residue.

Probable Cause: Premature deprotection of the His(Boc) side chain during the Fmoc deprotection steps. The newly exposed and highly nucleophilic imidazole nitrogen can be acylated by the incoming activated amino acid, leading to branched peptides or other modifications.[6]

Solutions:

  • Optimize Fmoc Deprotection Conditions:

    • Reduce Piperidine Concentration: While 20% piperidine in DMF is standard, for sequences containing His(Boc), consider reducing the concentration to 10%. This can decrease the rate of premature Boc deprotection.

    • Shorten Deprotection Time: Minimize the exposure of the peptide-resin to the piperidine solution. Two short treatments (e.g., 1 and 5 minutes) are often as effective as a single longer one for Fmoc removal while being gentler on the His(Boc) group.[7]

    • Consider Alternative Bases: For particularly sensitive sequences, non-piperidine bases can be employed. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to be an effective and rapid Fmoc deprotection agent that can minimize some side reactions.[8][9] However, DBU is a stronger, non-nucleophilic base and its use should be carefully evaluated, as it can catalyze other side reactions like aspartimide formation.[10][11]

  • Ensure Efficient Coupling:

    • Since Fmoc-His(Boc)-OPfp is a pre-activated ester, it does not require an additional coupling reagent. This is advantageous as it can reduce the risk of side reactions associated with in-situ activation.[12]

    • Ensure complete coupling of the Fmoc-His(Boc)-OPfp to minimize the exposure of the deprotected N-terminus in subsequent cycles. A Kaiser test should be performed after coupling to confirm the absence of free primary amines.[13]

Workflow for Optimized Fmoc-His(Boc)-OPfp Incorporation:

Caption: Optimized workflow for incorporating Fmoc-His(Boc)-OPfp.

Frequently Asked Questions (FAQs)

Q1: How can I quantify the extent of premature Boc deprotection?

A1: While direct on-resin quantification is challenging, you can infer the level of premature deprotection by analyzing the crude peptide by HPLC and mass spectrometry after cleavage.[14][15] Look for the mass corresponding to the peptide with an unprotected histidine side chain or any subsequent side products. For a more detailed analysis, a small amount of resin can be cleaved after the introduction of the amino acid following histidine, and the resulting short peptide fragment can be analyzed for modifications on the histidine residue.

Q2: Is the lability of the His(Boc) group to piperidine temperature-dependent?

A2: Yes, the rate of most chemical reactions, including the cleavage of the Boc group, increases with temperature. Therefore, it is crucial to perform the Fmoc deprotection steps at a consistent and controlled room temperature. Avoid any unintentional heating of the reaction vessel.

Q3: Are there any alternatives to Fmoc-His(Boc)-OH that offer better side-chain stability to bases while still preventing racemization?

A3: Yes, other protecting groups for the histidine side chain are available, such as benzyloxymethyl (Bom) and mesitylene-2-sulfonyl (Mts). However, these often come with their own set of challenges, including more stringent cleavage conditions or potential side reactions during their removal.[16] For many applications, optimizing the conditions for using Fmoc-His(Boc)-OH provides a good balance of racemization suppression and ease of use.

Q4: Can I use a stronger base like DBU for Fmoc deprotection when I have a His(Boc) residue in my sequence?

A4: The use of DBU for Fmoc deprotection in the presence of His(Boc) should be approached with caution. DBU is a much stronger base than piperidine and can accelerate the premature removal of the Boc group.[10][11] While some protocols use a mixture of DBU and a nucleophilic scavenger like piperazine to achieve rapid deprotection, the stability of the His(Boc) group under these conditions should be carefully evaluated for your specific sequence.[8][9]

Q5: What are the consequences of having an unprotected histidine side chain during subsequent coupling steps?

A5: An unprotected imidazole side chain of histidine is nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This can lead to the formation of a branched peptide, where the incoming amino acid is attached to the histidine side chain instead of the N-terminal amine. This results in a significant impurity that can be difficult to remove during purification.

Mechanism of Side-Chain Acylation on Unprotected Histidine:

Side-Chain Acylation cluster_0 Unprotected Histidine Residue cluster_1 Activated Amino Acid cluster_2 Side-Chain Acylation (Side Product) His ...-NH-CH(CH2-Im)-CO-... Branched ...-NH-CH(CH2-Im(CO-AA-Fmoc))-CO-... His->Branched Acylation at Imidazole Nitrogen Im_N N Im_NH NH AA Fmoc-AA-OX AA->Branched

Caption: Undesired acylation of the unprotected histidine side chain.

By understanding the chemical principles and potential pitfalls associated with the use of Fmoc-His(Boc)-OPfp, and by implementing the troubleshooting strategies outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, leading to higher purity and yield of their target peptides.

References

  • BenchChem. (2025). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS.
  • BenchChem. (2025). Technical Support Center: Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • BenchChem. (2025). Literature comparison of Fmoc-His(Boc)
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1433-1445.
  • Phelan, J., et al. (2022). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 33(10), 982-987.
  • BenchChem. (2025). Technical Support Center: H-His-Lys-OH Peptide Synthesis.
  • Wang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12235-12243.
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97818-97824.
  • BenchChem. (2025). Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis.
  • BenchChem. (2025). Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Guryanov, I., et al. (2019). Boc deprotection conditions tested.
  • BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
  • ResearchGate. (2022).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(5), 290-306.
  • Kumar, A., & Sharma, A. K. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 1-8.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12235-12243.
  • Chemistry Stack Exchange. (2022). Histidine-Boc deprotectection. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Scanlon, D. B., & Finlayson, J. (2003). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 191-210). Humana Press.
  • Aapptec. (n.d.).
  • Yang, H., et al. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • ResearchGate. (2018).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 193). Humana Press.
  • Kieber-Emmons, M. T. (2015). At the Crossroads of Histidine and Copper: Structures, Mechanisms, and Scope of Oxidative Reactivity of Biologically-Relevant Peptides. Duke University.

Sources

Validation & Comparative

1H NMR characterization of Fmoc-His(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 1H NMR Characterization and Comparative Performance of Fmoc-His(Boc)-OPfp in Peptide Synthesis[1]

Executive Summary

This guide provides a technical analysis of Fmoc-His(Boc)-OPfp , a pre-activated pentafluorophenyl ester of histidine.[1] While standard histidine coupling (using Fmoc-His(Trt)-OH) is prone to racemization—especially at elevated temperatures—Fmoc-His(Boc)-OPfp offers a dual advantage: the Boc side-chain protection significantly suppresses imidazole-catalyzed racemization, and the Pfp ester provides rapid, moisture-stable activation without the need for in-situ coupling reagents.[1] This document details the 1H NMR characterization strategy to validate this molecule and compares its performance against industry standards.

Part 1: The Chemical Context & Comparative Analysis

In Solid-Phase Peptide Synthesis (SPPS), Histidine is the most problematic residue regarding stereochemical integrity. The imidazole ring's


-nitrogen can act as an intramolecular base, abstracting the 

-proton and leading to racemization.[2]
Comparative Performance Matrix

The following table contrasts Fmoc-His(Boc)-OPfp with the two most common alternatives: the free acid Fmoc-His(Trt)-OH (standard) and the succinimide ester Fmoc-His(Boc)-OSu.[1]

FeatureFmoc-His(Boc)-OPfp (Subject)Fmoc-His(Trt)-OH (Standard)Fmoc-His(Boc)-OSu (Alternative)
Activation State Pre-activated (Pentafluorophenyl ester)Free Acid (Requires HATU/DIC)Pre-activated (NHS ester)
Racemization Risk Ultra-Low (<0.2% at 50°C)High (6-16% at elevated temps)Low
Hydrolytic Stability High (Stable crystalline solid)N/A (Stable acid)Moderate (Prone to hydrolysis)
Reactivity Excellent (Reactivity > OSu)Variable (Depends on activator)Good
Atom Economy Lower (Releases Pfp-OH)HighLower (Releases NHS)

Critical Insight: Recent data indicates that while Fmoc-His(Trt)-OH can yield up to 16% D-isomer at 90°C, the His(Boc) derivative maintains racemization levels below 1% under identical conditions.[1][2] The bulky Boc group on the imidazole ring sterically and electronically hinders the racemization pathway.

Part 2: 1H NMR Characterization Strategy

Characterizing Fmoc-His(Boc)-OPfp by 1H NMR requires a strategic approach because the activating group (Pentafluorophenyl, C6F5) contains no protons .[1] Therefore, confirmation relies on the chemical shift perturbations of the histidine backbone caused by the electron-withdrawing ester.

Experimental Setup
  • Solvent: DMSO-d

    
     (Recommended).[1]
    
    • Why? CDCl

      
       often leads to broad signals for amide/carbamate protons.[1] DMSO-d
      
      
      
      ensures sharp signals for the Fmoc carbamate NH and prevents aggregation.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

Spectral Assignment (Expected Shifts in DMSO-d )
MoietyProton TypeApprox.[1][3][4][5][6][7] Shift (

, ppm)
MultiplicityDiagnostic Note
Fmoc Aromatics (8H)7.30 – 7.90MultipletsCharacteristic "Fmoc envelope."[1]
Fmoc CH

(Linker)
4.20 – 4.40Doublet/MultipletDiastereotopic splitting often visible.[1]
Fmoc CH (Bridge)4.20 – 4.30TripletOverlaps with CH

often.[1]
Histidine

-CH
4.80 – 5.10 MultipletKey Diagnostic: Deshielded by OPfp ester (vs ~4.4 in acid).[1]
Histidine

-CH

2.90 – 3.20MultipletABX system with

-CH.[1]
Imidazole C(2)-H, C(5)-H7.40, 8.00SingletsShifts depend on Boc position (

vs

).[1]
Boc t-Butyl (9H)1.55 – 1.60 SingletStrong, sharp singlet.[1]
Amide NH (Urethane)7.60 – 8.00DoubletVisible in DMSO; exchanges in D

O.
Pfp C

F

SILENT N/AAbsence of signals confirms Pfp (vs OSu which has 4H at ~2.8).[1]
Self-Validating Logic Flow

Use the following logic to validate the identity of the compound from the spectrum:

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_Fmoc Region 7.3-7.9 ppm: Is the Fmoc aromatic pattern present (8H)? Start->Check_Fmoc Check_Boc Region ~1.6 ppm: Is there a sharp singlet (9H)? Check_Fmoc->Check_Boc Yes Result_Fail FAIL: Check Structure/Purity Check_Fmoc->Result_Fail No Check_Pfp Is the spectrum 'clean' of non-peptide aromatic protons? Check_Boc->Check_Pfp Yes Check_Boc->Result_Fail No Check_Alpha Check Alpha-H (4.8-5.1 ppm). Is it downfield shifted vs Free Acid? Check_Pfp->Check_Alpha Yes (Silent Pfp) Result_OSu FAIL: Contains NHS signals (Singlet ~2.8 ppm) Check_Pfp->Result_OSu No (Extra peaks) Result_Pass PASS: Identity Confirmed (Fmoc-His(Boc)-OPfp) Check_Alpha->Result_Pass Yes Check_Alpha->Result_Fail No (Likely Hydrolyzed Acid)

Figure 1: Decision tree for validating Fmoc-His(Boc)-OPfp identity via 1H NMR.

Part 3: Experimental Protocols

Protocol A: Synthesis of Fmoc-His(Boc)-OPfp

If the pre-activated ester is not purchased, it can be synthesized from the free acid.[1]

  • Reagents: Fmoc-His(Boc)-OH (1.0 eq), Pentafluorophenol (HOPfp, 1.1 eq), DCC (1.0 eq).

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve Fmoc-His(Boc)-OH and HOPfp in the solvent at 0°C.

    • Add DCC dropwise.[1] Stir at 0°C for 1 hour, then at Room Temp for 2–4 hours.

    • Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

    • Crystallization: Evaporate solvent and recrystallize from EtOAc/Hexane.[1]

    • Yield: Typically >85% as a white crystalline solid.[1]

Protocol B: SPPS Coupling Workflow

This protocol highlights the efficiency of using the OPfp ester compared to in-situ activation.

SPPS_Workflow cluster_0 Standard (Free Acid) cluster_1 OPfp Method (Optimized) Step1_Std Dissolve Fmoc-His(Trt)-OH Step2_Std Add Activator (HATU/DIC) Step1_Std->Step2_Std Step3_Std Add Base (DIEA) Step2_Std->Step3_Std Step4_Std Wait (Pre-activation) Step3_Std->Step4_Std Step5_Std Add to Resin Step4_Std->Step5_Std Step1_Pfp Dissolve Fmoc-His(Boc)-OPfp Step3_Pfp Optional: Add HOBt (Catalyst) Step1_Pfp->Step3_Pfp Step2_Pfp Add to Resin directly (No Activator needed) Step3_Pfp->Step2_Pfp

Figure 2: Workflow comparison. The OPfp method reduces handling steps, minimizing moisture exposure and operator error.

Part 4: Troubleshooting & Impurities

When analyzing the NMR, be vigilant for these common issues:

  • Hydrolysis (Breakdown to Acid):

    • Indicator: Upfield shift of the

      
      -CH proton (from ~5.0 back to ~4.4 ppm).[1]
      
    • Cause: Wet solvent or improper storage.[1] Pfp esters are stable but will hydrolyze in the presence of water and base.

  • Racemization (D-His):

    • Detection: 1H NMR is generally insufficient to distinguish enantiomers unless a chiral shift reagent is used.

    • Solution: Use Chiral HPLC or synthesize a diastereomeric probe (e.g., couple to L-Ala-OMe and check for split methyl doublets in NMR).[1]

  • Residual Pfp-OH:

    • Indicator: If the sample is not washed well, free Pentafluorophenol may remain. Since Pfp-OH has an acidic proton (broad, variable shift), it might be visible, but 19F NMR is the better detector for free vs. esterified Pfp.

References

  • BenchChem. A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. (2025).[1][2][8] Link

  • Atherton, E., & Sheppard, R. C.Solid Phase Peptide Synthesis: A Practical Approach. IRL Press, Oxford. (Classic reference for Pfp ester chemistry).
  • Merck Millipore (Novabiochem). Histidine Racemization in Fmoc SPPS.[1] Novabiochem Letters.[1] Link

  • PubChem. Fmoc-His(Boc)-OH Compound Summary. National Library of Medicine.[1] Link[1]

  • Royal Society of Chemistry. Supplementary Information: Peptide Synthesis Protocols.[1] (2008).[1][6][9] Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Fmoc-His(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of solid-phase peptide synthesis (SPPS), the quality of your building blocks is paramount. The activated amino acid, Fmoc-His(Boc)-OPfp (Nα-9-fluorenylmethoxycarbonyl-Nτ-tert-butyloxycarbonyl-L-histidine pentafluorophenyl ester), is a critical reagent for introducing a protected histidine residue into a peptide sequence. Its purity and structural integrity directly impact the success of peptide coupling, the final purity of the synthetic peptide, and ultimately, its biological activity.

This guide provides an in-depth technical comparison of mass spectrometry with other analytical techniques for the characterization of Fmoc-His(Boc)-OPfp. As a Senior Application Scientist, my aim is to not only provide protocols but to explain the underlying principles that make these methods robust and reliable.

The Importance of Characterization

The pentafluorophenyl (Pfp) ester is a highly reactive group designed for efficient peptide bond formation. However, this reactivity also makes the molecule susceptible to degradation, such as hydrolysis. Therefore, verifying the identity and purity of this reagent before its use in synthesis is a critical quality control step. Mass spectrometry (MS) offers a rapid, sensitive, and highly specific method for this purpose.

Mass Spectrometry Identification of Fmoc-His(Boc)-OPfp

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like Fmoc-His(Boc)-OPfp, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize in-source fragmentation, allowing for the observation of the intact molecular ion.[1]

Expected Molecular Weight

The chemical formula for Fmoc-His(Boc)-OPfp is C₃₂H₂₈F₅N₃O₆. Its theoretical monoisotopic mass is 645.19 g/mol . In positive ion mode mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 646.19.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of Fmoc-His(Boc)-OPfp). The resulting fragment ions are characteristic of the molecule's structure. Based on the known fragmentation patterns of Fmoc, Boc, and Pfp esters, we can predict the major fragmentation pathways.

The primary fragmentation events are expected to be the loss of the protecting groups and the active ester. The Fmoc group is known to produce a characteristic fragment at m/z 179, corresponding to the fluorenylmethane cation, or a neutral loss of 178 Da. The Boc group is notoriously labile and readily undergoes cleavage, resulting in a loss of isobutylene (56 Da) or the entire Boc group (100 Da). The Pfp ester can be lost as pentafluorophenol (184 Da).

G M [M+H]⁺ m/z 646.19 F1 [M+H - C₄H₈]⁺ m/z 590.19 (Loss of isobutylene from Boc) M->F1 - 56 Da F2 [M+H - Boc]⁺ m/z 546.19 (Loss of Boc group) M->F2 - 100 Da F3 [M+H - PfpOH]⁺ m/z 462.19 (Loss of pentafluorophenol) M->F3 - 184 Da F6 [His(Boc)-OPfp+H]⁺ m/z 424.11 M->F6 - Fmoc group F4 [Fmoc-CH=CH₂]⁺ m/z 222.09 F3->F4 - CO₂ F5 [Fluorenyl]⁺ m/z 179.08 F4->F5 - C₂H₃

Figure 1: Predicted ESI-MS/MS fragmentation of Fmoc-His(Boc)-OPfp.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a general procedure for the analysis of Fmoc-His(Boc)-OPfp using a standard ESI-MS system.

Sample Preparation
  • Solution Preparation: Prepare a 1 mg/mL stock solution of the Fmoc-His(Boc)-OPfp sample in acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation of the analyte.[2]

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 100 - 1000

Data Acquisition and Analysis
  • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion at approximately m/z 646.19.

  • Perform a product ion scan (MS/MS) on the precursor ion at m/z 646.19 to obtain the fragmentation pattern.

  • Compare the observed fragments with the predicted fragmentation pattern to confirm the identity of the compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh Fmoc-His(Boc)-OPfp B Dissolve in Acetonitrile (1 mg/mL stock) A->B C Dilute to 10 µg/mL (50:50 ACN:H₂O + 0.1% FA) B->C D Inject into ESI-MS C->D E Full Scan MS (Identify [M+H]⁺) D->E F MS/MS of m/z 646.19 (Product Ion Scan) E->F G Confirm Molecular Weight E->G H Analyze Fragmentation Pattern F->H I Verify Structure G->I H->I

Figure 2: Workflow for Mass Spectrometric Identification.

Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be used to characterize Fmoc-His(Boc)-OPfp. Each has its own strengths and weaknesses.

Technique Principle Advantages Disadvantages Supporting Data Insights
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, high specificity, provides molecular weight and structural information (with MS/MS). Fast analysis time.Quantitative analysis can be challenging without an internal standard. May not distinguish between isomers.Direct confirmation of molecular weight to within ppm accuracy with high-resolution MS. Fragmentation pattern provides a fingerprint for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for purity determination and quantification. Can separate isomers with appropriate column and method.Does not provide direct structural information. Longer analysis time compared to direct infusion MS.HPLC with UV detection can quantify the purity of the compound by measuring the area of the peak corresponding to Fmoc-His(Boc)-OPfp relative to impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity than MS. Requires larger sample amounts. Complex spectra can be difficult to interpret.¹H and ¹³C NMR can confirm the presence of all expected functional groups (Fmoc, Boc, Pfp, and the amino acid backbone) and their connectivity, providing unambiguous structural elucidation.[4]

Trustworthiness: A Self-Validating System

The mass spectrometric identification of Fmoc-His(Boc)-OPfp is a self-validating process due to several key factors:

  • Isotopic Pattern: The high-resolution mass spectrum of the [M+H]⁺ ion will exhibit a characteristic isotopic pattern due to the natural abundance of ¹³C. The observed pattern should match the theoretical pattern for the chemical formula C₃₂H₂₈F₅N₃O₆, providing a high degree of confidence in the elemental composition.

  • Characteristic Fragments: The MS/MS spectrum should contain fragment ions that are highly characteristic of the individual components of the molecule. The presence of ions corresponding to the loss of Boc, Pfp, and the presence of the Fmoc cation provides multiple points of confirmation for the structure.

  • High Mass Accuracy: Modern high-resolution mass spectrometers can measure the mass of an ion with an accuracy of a few parts per million (ppm). The measured mass of the [M+H]⁺ ion should be within this tolerance of the theoretical mass, providing strong evidence for the correct molecular formula.

By combining these elements, mass spectrometry provides a highly reliable and trustworthy method for the identification and structural confirmation of Fmoc-His(Boc)-OPfp.

Conclusion

For the routine quality control and identification of Fmoc-His(Boc)-OPfp, mass spectrometry, particularly ESI-MS and ESI-MS/MS, offers an unparalleled combination of speed, sensitivity, and specificity. While HPLC is essential for determining purity and NMR provides the ultimate structural confirmation, MS is the go-to technique for rapid verification of molecular identity. By understanding the principles of ionization and fragmentation, researchers can confidently use mass spectrometry to ensure the quality of their critical peptide synthesis reagents, leading to more successful and reproducible outcomes in their drug discovery and development efforts.

References

  • Genosphere Biotechnologies. Mass Spectrum - Custom peptides. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents. (1999). N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Vachet, R. W. Mass spectrometry of peptides and proteins. [Link]

  • Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]

  • Shimadzu. Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • University of Alberta. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

  • Gausepohl, H., & Behn, C. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. In Peptides for the New Millennium: Proceedings of the 16th American Peptide Symposium (pp. 95-96). [Link]

  • Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian journal of biochemistry & biophysics, 43(6), 372–376. [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. Journal of mass spectrometry : JMS, 45(12), 1461–1472. [Link]

  • Mignogna, G., D'Ambrosio, C., Renzone, G., & Scaloni, A. (2012). MALDI TOF/TOF-based approach for the identification of d-amino acids in biologically active peptides and proteins. PloS one, 7(1), e28864. [Link]

  • Larsen, M. R., & Jensen, O. N. (2009). Characterization of synthetic peptides by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 527, 77–86. [Link]

  • Babu, V. V. S., Gopi, H. N., & Ananda, K. (1999). Homologation of α-amino acids to β-amino acids using Fmoc-amino acid pentafluorophenyl esters. Journal of peptide research, 53(3), 308-313. [Link]

  • Wang, P., & Li, X. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(3), 749-766. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

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The Alchemist's Dilemma: A Comparative Guide to Mitigating Racemization with His(Boc) vs. His(Trt) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preserving Chiral Integrity in Peptide Synthesis

For researchers, scientists, and drug development professionals vested in the art of peptide synthesis, the incorporation of histidine represents a recurring and formidable challenge. The unique chemical nature of its imidazole side chain makes it notoriously susceptible to racemization, a side reaction that can irrevocably compromise the biological activity and therapeutic potential of the final peptide.[1][2] The choice of protecting group for this side chain is not merely a tactical decision but a strategic imperative that dictates the stereochemical purity of the synthetic product.

This guide provides an in-depth, objective comparison of two commonly employed histidine side-chain protecting groups: the tert-butyloxycarbonyl (Boc) group and the trityl (Trt) group. By synthesizing mechanistic insights with supporting experimental data, we will elucidate why the choice between a His(Boc) and a His(Trt) derivative is a critical determinant in the quest for enantiomerically pure peptides.

The Root of the Problem: Histidine's Intrinsic Propensity for Racemization

Histidine's susceptibility to racemization is an intramolecular phenomenon catalyzed by its own imidazole side chain.[1][3] During the carboxyl group activation step, essential for amide bond formation, the unprotected π-nitrogen (N-π) of the imidazole ring is sufficiently basic to abstract the acidic proton from the adjacent α-carbon.[4][5] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer, thereby scrambling the stereochemical integrity of that residue.[6][7]

The most effective strategy to circumvent this deleterious side reaction is to diminish the basicity and nucleophilicity of the imidazole ring, specifically by protecting the N-π nitrogen.[3][8][9] This is where the strategic selection of a side-chain protecting group becomes paramount.

Racemization_Mechanism L_His L-His (Chiral) Enolate Planar Enolate Intermediate (Achiral) L_His->Enolate D_His D-His (Racemized) Enolate->D_His Reprotonation L_His_Product L-His (Desired) Enolate->L_His_Product Reprotonation

Caption: Mechanism of Histidine Racemization.

Performance Comparison: His(Boc) vs. His(Trt) Under Fire

The fundamental difference between His(Trt) and His(Boc) derivatives lies in the point of attachment of the protecting group to the imidazole ring. In the commonly used Fmoc-His(Trt)-OH, the bulky trityl group is attached to the τ-nitrogen (N-τ). While this effectively prevents side-chain acylation, it leaves the catalytically active π-nitrogen unprotected and free to facilitate racemization.[5][10] Conversely, in derivatives like Fmoc-His(Boc)-OH, the Boc group protects the π-nitrogen, directly addressing the root cause of the racemization mechanism.[6][10]

Experimental data compellingly demonstrates the superiority of N-π protection in suppressing epimerization, particularly under strenuous coupling conditions such as elevated temperatures, which are often employed in microwave-assisted peptide synthesis to overcome difficult couplings.

A comparative study on the synthesis of Liraglutide, a peptide with an N-terminal histidine, highlights this difference starkly. When coupling was performed at 50°C for 10 minutes, the use of Fmoc-His(Trt)-OH resulted in 6.8% of the undesired D-isomer.[10][11] Under the exact same conditions, Fmoc-His(Boc)-OH yielded only 0.18% of the D-isomer.[10][11] The disparity becomes even more pronounced at higher temperatures. At 90°C, the Trt-protected version led to over 16% racemization, whereas the Boc-protected derivative maintained a low epimerization level of just 0.81%.[10][11]

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8%[10][11]
Fmoc-His(Boc)-OH 50 °C, 10 min 0.18% [10][11]
Fmoc-His(Trt)-OH90 °C, 2 min>16%[10][11]
Fmoc-His(Boc)-OH 90 °C, 2 min 0.81% [10][11]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, RT7.8%[5]
Fmoc-His(MBom)-OH *HCTU/6-Cl-HOBt/DIPEA, RT 0.3% [5]

Note: Data for Fmoc-His(MBom)-OH, another N-π protected derivative, is included to further illustrate the efficacy of this protection strategy. The TFA-labile p-methoxybenzyloxy (MBom) group shows excellent suppression of racemization, similar to the Boc group.

Senior Application Scientist's Insights: Causality and Strategic Recommendations

The causality is straightforward: protecting the π-nitrogen with an electron-withdrawing group like Boc reduces its basicity, thereby disfavoring the initial, rate-determining α-proton abstraction step of the racemization pathway.[6] The Trt group, while sterically bulky, is attached to the wrong nitrogen atom (N-τ) to effectively intervene in this mechanism.

Strategic Implications for Synthesis Design:

  • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): While Fmoc-His(Trt)-OH is widely used, it necessitates careful optimization of coupling conditions. To mitigate racemization risk, one should use milder coupling reagents (e.g., DIC/Oxyma), avoid prolonged pre-activation times, and maintain low coupling temperatures.[12][13] However, for sequences that are known to be difficult or for therapeutic peptides where enantiomeric purity is non-negotiable, switching to Fmoc-His(Boc)-OH is a highly recommended and robust strategy.[6][11]

  • For Boc-based SPPS: In traditional Boc-SPPS, the choice is often between derivatives like Boc-His(Boc)-OH, Boc-His(Bom)-OH, and Boc-His(Dnp)-OH. The benzyloxymethyl (Bom) group, which also protects the π-nitrogen, is exceptionally effective at suppressing racemization.[2][14][15] However, it requires strong acid (HF) for cleavage.[2] The dinitrophenyl (Dnp) group is also effective but requires a separate thiolysis step for removal.[1] The Boc-His(Boc)-OH derivative offers a streamlined approach where the side-chain protection is removed concurrently with the final TFA cleavage, though one must be mindful of its lability during the repetitive Nα-Boc deprotection cycles in the synthesis of long peptides.[14]

Experimental Protocols

To empower researchers to validate these findings, we provide generalized protocols for peptide synthesis and racemization analysis.

Protocol 1: General Coupling Cycle in Fmoc-SPPS

This protocol outlines a standard coupling step where different histidine derivatives can be incorporated.

  • Resin Preparation: Start with a resin-bound peptide bearing a free N-terminal amine following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing with DMF.[13]

  • Amino Acid Activation: In a separate vessel, dissolve 4-5 equivalents of the desired Fmoc-His derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) and a coupling reagent (e.g., HCTU, 4 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 8 eq.).

  • Coupling: Immediately add the activated amino acid solution to the resin. Allow the reaction to proceed for a specified time and temperature (e.g., 10 minutes at 50°C for a direct comparison).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Continuation: Proceed to the next deprotection and coupling cycle.

SPPS_Workflow start Start: Resin-bound peptide (Free Amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Fmoc-His(PG)-OH + Base wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle Continue Synthesis cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage Final Step analysis Analysis: Crude Peptide (HPLC) cleavage->analysis

Caption: General Workflow for SPPS and Analysis.

Protocol 2: Quantification of Racemization by HPLC

Accurate determination of the D-isomer percentage is crucial for comparing the performance of different protecting groups.

  • Peptide Cleavage: After synthesis, treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.[6]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a high-resolution reverse-phase C18 column.

    • Mobile Phase: Employ a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm.[11]

  • Data Analysis: The L- and D-histidine containing diastereomers will typically appear as closely eluting peaks. Integrate the peak areas of both the main product (L-isomer) and the diastereomeric impurity (D-isomer) to calculate the percentage of racemization.[6][11]

Conclusion

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • Torikai, K., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 415-420. Retrieved from [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 184. Retrieved from [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Mutter, M., & Nef, H. (2000). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 54(10), 608-614. Retrieved from [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. Retrieved from [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-352. Retrieved from [Link]

  • Novabiochem® Letters 2.15Vol. (n.d.). Merck Millipore. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. Retrieved from [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

  • Pavo, I., et al. (1986). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. Journal of Chromatography A, 353, 281-289. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Quenching of Fmoc-His(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Fmoc-His(Boc)-OPfp is not standard organic waste.[1] It is a reactive, fluorinated activated ester . Improper disposal into non-halogenated or general aqueous waste streams poses two specific risks:

  • Uncontrolled Reactivity: The active ester (OPfp) can react with nucleophiles in waste drums, generating heat and pressure.

  • Fluorine Content: The pentafluorophenyl group releases Pentafluorophenol (PfpOH) upon hydrolysis or aminolysis. This compound is toxic, acidic, and requires Halogenated Waste incineration to prevent hydrofluoric acid (HF) formation in standard incinerators.

Core Directive: All waste containing this compound—whether solid, liquid, or quenched—must be segregated into Halogenated Organic Waste .

Hazard Profile & Chemical Logic

To dispose of this chemical safely, you must understand its three functional components.

ComponentFunctionalityDisposal Hazard
Fmoc Group N-terminal ProtectionBase-labile. Releases fluorene derivatives upon exposure to secondary amines (e.g., Piperidine).
His(Boc) Side-chain ProtectionAcid-labile. Stable under standard disposal conditions but flammable.
-OPfp Ester C-terminal Activation HIGH REACTIVITY. Susceptible to hydrolysis (moisture) and aminolysis. Releases Pentafluorophenol , a skin irritant and environmental toxin.

Pre-Disposal Quenching Protocol (Mandatory)

Why this is critical: You cannot simply discard "live" activated esters. If Fmoc-His(Boc)-OPfp is mixed with amine-containing waste (common in peptide labs), it will react exothermically. You must "kill" the reactive ester before it enters the waste drum.

The "Scavenger" Quench Method

This protocol converts the reactive ester into a stable amide and free pentafluorophenol, effectively neutralizing the polymerization risk.

Reagents:

  • Scavenger Amine: Morpholine, Ethanolamine, or Tris(hydroxymethyl)aminomethane (Tris).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

Procedure:

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of DCM or DMF.

  • Addition: Add a 1.5 molar excess of the Scavenger Amine relative to the estimated amount of Fmoc-His(Boc)-OPfp.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanism:[2][3] The amine attacks the carbonyl, displacing the Pfp group.

    • Result: A stable, inert amide + Pentafluorophenol.

  • Segregation: The mixture now contains Pentafluorophenol. Transfer to Halogenated Waste. [4]

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the material.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Unused Solid? Start->IsSolid IsLiquid Is it Reaction Mixture? Start->IsLiquid IsSpill Is it a Spill? Start->IsSpill QuenchStep ACTION: Quench Reactivity (Add Amine Scavenger) IsSolid->QuenchStep Small Qty (<5g) PackSolid ACTION: Double Bag Label 'Toxic Solid' IsSolid->PackSolid Large Qty (>5g) IsLiquid->QuenchStep Absorb ACTION: Absorb with Vermiculite/Sand IsSpill->Absorb HalogenatedStream DESTINATION: Halogenated Organic Waste (Incineration) QuenchStep->HalogenatedStream Contains PfpOH PackSolid->HalogenatedStream Absorb->HalogenatedStream

Figure 1: Decision matrix for the disposal of Fmoc-His(Boc)-OPfp. Note that all paths lead to Halogenated Waste due to the fluorine content.

Detailed Operational Procedures

Scenario A: Disposal of Reaction Mixtures (Liquid Waste)

Most common scenario in SPPS (Solid Phase Peptide Synthesis).

  • Collection: Collect the waste stream containing the activated ester.

  • Quenching: Add Ethanolamine (approx. 5% v/v) to the waste container. This is a cheap, effective nucleophile that will rapidly consume any remaining OPfp esters.

  • Wait Time: Allow to stand in a fume hood for 30 minutes.

  • Disposal: Pour into the Halogenated Solvent Waste carboy.

    • Warning: Do NOT pour into aqueous acid waste. PfpOH is acidic and organic-soluble; it belongs in the organic stream.

Scenario B: Disposal of Expired/Unused Solid
  • Labeling: Keep in the original container if possible. Label clearly: "Expired Reagent - Contains Pentafluorophenol Esters."

  • Secondary Containment: Place the container inside a clear polyethylene bag and seal it.

  • Manifest: List as "Solid Waste, Toxic, Organic, Fluorinated."

  • Disposal: Submit for pickup as Solid Halogenated Hazardous Waste .

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Pfp esters can be irritating.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Deactivation: If the spill is significant, spray the area with a dilute solution of sodium carbonate or Tris buffer to hydrolyze/quench the ester in situ.

  • Cleanup: Scoop absorbent material into a wide-mouth jar. Label as "Spill Debris - Fluorinated Organic."

Regulatory Compliance & Classification

When filling out waste manifests (e.g., EPA/RCRA in the US), use the following guidelines:

  • RCRA Classification:

    • Halogenated Solvents (F-List): While the solid itself isn't an F-listed solvent, once dissolved in DCM or mixed with other halogenated waste, the entire mixture defaults to halogenated waste protocols [1].

    • Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.

  • Pentafluorophenol Note: PfpOH is not explicitly P-listed or U-listed by the EPA, but it is considered an industrial toxicant. The presence of 5 fluorine atoms per molecule necessitates high-temperature incineration (often >1100°C) with scrubbers to capture HF [2].

Do not mix with:

  • Strong Oxidizers: Risk of fire.

  • Strong Acids: May remove the Boc group, changing the solubility profile.

  • Non-Halogenated Solvents: Mixing fluorinated waste into non-halogenated drums significantly increases disposal costs for your facility [3].

References

  • United States Environmental Protection Agency (EPA). Definition of Solid Waste and Hazardous Waste Recycling. (RCRA Orientation Manual). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Disposal of Highly Reactive Reagents.[5] (General protocols for quenching active esters and reactive intermediates). Retrieved from [Link]

  • National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (Discusses activated ester byproducts).[6] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.